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5-BEnzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride Documentation Hub

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  • Product: 5-BEnzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride
  • CAS: 2288710-07-4

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: 5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride in Medicinal Chemistry

Executive Summary The pursuit of novel, patentable, and highly selective therapeutics has driven medicinal chemists to transition from simple, flexible aliphatic amines (such as piperazines) to conformationally restricte...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel, patentable, and highly selective therapeutics has driven medicinal chemists to transition from simple, flexible aliphatic amines (such as piperazines) to conformationally restricted bicyclic scaffolds. 5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride (CAS 2288710-07-4) represents a premier, orthogonally protected diamine building block. By locking the spatial orientation of its nitrogen atoms, this fused bicyclic system minimizes the entropic penalty upon target binding, thereby enhancing affinity for complex binding pockets such as kinase hinge regions and G-protein coupled receptors (GPCRs).

This whitepaper provides a comprehensive technical analysis of this compound, detailing its structural properties, the causality behind its synthetic utility, and validated experimental protocols for its integration into drug discovery workflows.

Chemical Identity & Structural Properties

The utility of 5-benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride stems from its precise structural architecture. The molecule consists of a pyrrolidine ring fused to a piperidine ring. The piperidine nitrogen (N5) is protected by a benzyl group, leaving the pyrrolidine nitrogen (N2) available for immediate functionalization.

Quantitative Data Summary

The following table summarizes the core physicochemical properties of the building block, synthesized from data provided by the [1] and the [2].

PropertyValue / Description
Chemical Name 5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride
CAS Number (Salt) 2288710-07-4
CAS Number (Free Base) 186203-32-7
Molecular Formula C₁₄H₂₀N₂ · 2HCl
Molecular Weight 289.24 g/mol (Salt) / 216.32 g/mol (Free Base)
Exact Mass (Free Base) 216.16300 Da
Topological Polar Surface Area 15.3 Ų
Predicted LogP ~1.70 – 1.99
Physical State Crystalline Solid
Causality of the Salt Form

Why use the dihydrochloride salt instead of the free base? Aliphatic diamine free bases are frequently viscous oils or low-melting solids that are highly hygroscopic and susceptible to aerial oxidation. The dihydrochloride salt formulation ensures a highly crystalline, stable powder. This is critical for high-throughput parallel synthesis, as it allows for precise stoichiometric weighing and long-term benchtop stability without degradation.

Pharmacological Applications & Target Signaling

Conformationally restricted diamines are highly prized in oncology and neurology. Specifically, derivatives of octahydropyrrolo[3,4-c]pyridine have been extensively patented as potent inhibitors of Anaplastic Lymphoma Kinase (ALK) and Focal Adhesion Kinase (FAK) [3].

By replacing a flexible piperazine with this rigid bicyclic core, researchers can project functional groups into specific sub-pockets of the kinase ATP-binding site. This rigidity not only improves target affinity but also enhances the pharmacokinetic (PK) profile by reducing hERG channel liabilities and improving metabolic stability against CYP450 enzymes.

G Ligand Growth Factors ALK ALK / FAK Kinases Ligand->ALK Activates PI3K PI3K / AKT Pathway ALK->PI3K Phosphorylates MAPK RAS / MAPK Pathway ALK->MAPK Phosphorylates Inhibitor Bicyclic Diamine Inhibitor Inhibitor->ALK Inhibits (ATP-competitive) Proliferation Tumor Proliferation PI3K->Proliferation Promotes MAPK->Proliferation Promotes

Figure 1: ALK/FAK kinase signaling pathway targeted by octahydropyrrolo[3,4-c]pyridine derivatives.

Synthetic Workflows & Experimental Protocols

The strategic advantage of 5-benzyl-octahydropyrrolo[3,4-c]pyridine lies in its orthogonal reactivity. The N5-benzyl group is completely inert to standard basic and nucleophilic conditions, allowing rigorous functionalization of the N2 position. Once the N2 vector is established, the benzyl group is cleaved via hydrogenolysis to permit late-stage diversification.

Workflow SM 5-Benzyl-octahydropyrrolo [3,4-c]pyridine SNAr N2-Functionalization (SNAr / Coupling) SM->SNAr Electrophile Int N2-Substituted Intermediate SNAr->Int Yield >80% Debenz N5-Debenzylation (Pd/C, H2) Int->Debenz H2 Gas Final Final Drug Candidate Debenz->Final Diversification

Figure 2: Step-by-step synthetic workflow for dual-functionalized bicyclic diamine derivatives.

Protocol 1: Free-Basing and N2-Nucleophilic Aromatic Substitution (SNAr)

To ensure high yields and prevent competitive side reactions, the dihydrochloride salt must be properly neutralized prior to coupling.

Step-by-Step Methodology:

  • Free-Basing: Suspend 5-benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride (1.0 mmol) in 10 mL of dichloromethane (DCM). Add 3.0 mmol of N,N-Diisopropylethylamine (DIPEA) and stir at room temperature for 15 minutes until a clear solution is obtained.

  • Solvent Exchange: Concentrate the mixture in vacuo to remove DCM, and redissolve the resulting free base in 5 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Electrophile Addition: Add the desired heteroaryl halide (e.g., a substituted 2-chloropyrimidine, 1.1 mmol) and an additional 1.5 mmol of DIPEA to the DMF solution.

  • Thermal Activation: Heat the reaction mixture to 90°C under a nitrogen atmosphere for 12–16 hours. Scientific Rationale: The rigid bicyclic nature slightly sterically hinders the N2 nitrogen compared to acyclic amines, necessitating elevated temperatures for complete conversion.

  • Workup: Cool to room temperature, dilute with ethyl acetate (30 mL), and wash sequentially with water (3 x 10 mL) and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (DCM/MeOH gradient) to isolate the N2-functionalized intermediate.

Protocol 2: N5-Debenzylation for Late-Stage Diversification

The removal of the robust benzyl protecting group requires catalytic hydrogenation. This protocol is designed to be a self-validating system; the disappearance of the aromatic benzyl protons in the ¹H-NMR spectrum confirms successful execution.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the N2-functionalized intermediate (1.0 mmol) in 15 mL of HPLC-grade methanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 15% w/w) to the solution. Safety Rationale: Pd/C is highly pyrophoric. Always add the catalyst to the solvent under a gentle stream of argon to prevent ignition of methanol vapors.

  • Hydrogenation: Evacuate the reaction flask and backfill with hydrogen gas three times. Maintain the reaction under a hydrogen atmosphere (via a balloon or a Parr shaker at 30 psi) and stir vigorously at room temperature for 6 hours.

  • Filtration: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with an additional 20 mL of methanol.

  • Isolation: Concentrate the filtrate in vacuo to afford the N5-deprotected secondary amine. This intermediate is now primed for final diversification via reductive amination, acylation, or urea formation.

Analytical Validation Standards

To ensure scientific integrity, any compound derived from this building block must meet strict analytical criteria before biological testing:

  • LC-MS: Must exhibit a single peak (>95% UV purity at 254 nm) with the correct [M+H]⁺ mass ion.

  • ¹H-NMR (400 MHz, CDCl₃ or DMSO-d₆): For the starting material, the diagnostic benzyl CH₂ protons typically appear as a sharp singlet around 3.50–3.60 ppm. The disappearance of this singlet is the primary indicator of successful debenzylation in Protocol 2.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 4361607, Octahydro-1h-pyrrolo[3,4-c]pyridine". PubChem Database. Available at:[Link]

  • Garcia-Echeverria, C., et al. "Compounds and compositions as protein kinase inhibitors." U.S. Patent US8039479B2, filed Dec 8, 2006, and issued Oct 18, 2011. Google Patents.
Exploratory

Structural Profiling and Synthetic Utility of 5-Benzyl-octahydropyrrolo[3,4-c]pyridine Dihydrochloride in Drug Discovery

Executive Summary In modern medicinal chemistry, the transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich architectures is a proven strategy to improve the physicochemical properties and c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich architectures is a proven strategy to improve the physicochemical properties and clinical success rates of drug candidates. As a Senior Application Scientist, I frequently utilize 5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride as a privileged bicyclic diamine scaffold. This whitepaper provides an in-depth technical analysis of its molecular identity, synthetic handling, and mechanistic application in targeted therapies, specifically focusing on its role in kinase inhibition.

Physicochemical Profiling & Structural Identity

The compound is a fused bicyclic system comprising a pyrrolidine ring and a piperidine ring, with a benzyl protecting/directing group at the 5-position (piperidine nitrogen). In its isolated form, it is supplied as a dihydrochloride salt[1].

Causality of the Salt Form

A critical failure point in inexperienced laboratories is attempting to store or handle the free base form of aliphatic diamines. The free base of this scaffold is a hygroscopic oil that is highly susceptible to atmospheric oxidation and makes accurate stoichiometric weighing nearly impossible. By isolating the compound as a dihydrochloride salt , we force the protonation of both basic nitrogen atoms. This creates a highly crystalline, thermodynamically stable powder with an extended shelf-life, ensuring reproducible molarity in downstream assays.

Table 1: Quantitative Physicochemical Profile
ParameterValue
Chemical Name 5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride
CAS Registry Number 2288710-07-4[1]
Molecular Formula C₁₄H₂₂Cl₂N₂ (C₁₄H₂₀N₂ · 2HCl)[1]
Molecular Weight (Salt) 289.244 g/mol [1]
Molecular Weight (Free Base) 216.32 g/mol [2]
Topological Polar Surface Area 15.27 Ų[2]

Synthetic Utility & Workflow

The primary utility of this scaffold lies in its differential nitrogen reactivity. The N2 position (pyrrolidine) is an unprotected secondary amine, ready for immediate functionalization. The N5 position is protected by a benzyl group, which can be orthogonally removed later in the synthesis[3].

G A 5-Benzyl-octahydropyrrolo [3,4-c]pyridine 2HCl B Free Base Generation (DIPEA / TEA) A->B Base Addition C N2-Functionalization (SNAr / Coupling) B->C Electrophile D N5-Debenzylation (Pd/C, H2) C->D Deprotection E N5-Derivatization (Final Drug Target) D->E 2nd Electrophile

Synthetic workflow for dual-functionalization of the octahydropyrrolo[3,4-c]pyridine scaffold.

Protocol: N2-Functionalization via Nucleophilic Aromatic Substitution (SNAr)

This protocol establishes a self-validating system for coupling the scaffold to a heteroaryl chloride.

  • Free Base Generation: Suspend 5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA) (3.5 eq).

    • Causality: The dihydrochloride salt is entirely unreactive towards electrophiles. The first 2.0 equivalents of DIPEA are consumed to neutralize the two HCl molecules, generating the nucleophilic free base in situ. The remaining 1.5 equivalents act as an acid scavenger for the HCl generated during the SNAr reaction.

  • Electrophile Addition: Add the target heteroaryl chloride (1.1 eq). Heat the reaction mixture to 80°C for 12 hours under a nitrogen atmosphere.

    • Causality: The rigid bicyclic nature of the scaffold creates steric hindrance around the N2 position. Elevated temperatures are required to overcome the activation energy barrier for the SNAr transition state.

  • Isolation: Quench with water, extract with ethyl acetate, and wash heavily with brine to remove DMF.

Analytical Characterization Protocol

Standard analytical methods often fail for highly polar diamine salts. To ensure scientific integrity, I mandate the following LC-MS protocol to validate the compound's purity without column voiding.

Table 2: Optimized LC-MS Chromatographic Method
ParameterSpecification
Column Waters XBridge C18 (50 x 2.1 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (pH 9.5)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 4.0 minutes
Protocol: LC-MS Characterization (Self-Validating System)
  • Causality behind the method: Standard acidic mobile phases (e.g., 0.1% Formic Acid) will fully protonate the diamine, making it highly polar. This results in the compound eluting in the solvent front (void volume) on a standard C18 column, preventing accurate purity assessment. By using a high-pH mobile phase (pH 9.5), the secondary amine is partially deprotonated, increasing its lipophilicity and ensuring proper retention and peak shape. The use of an XBridge column is mandatory here, as standard silica-based C18 columns dissolve at pH > 8.

Mechanistic Pathway in Drug Discovery

The octahydropyrrolo[3,4-c]pyridine scaffold is frequently deployed in the design of kinase inhibitors, particularly targeting Anaplastic Lymphoma Kinase (ALK) and Focal Adhesion Kinase (FAK)[4]. By replacing flat piperazine rings with this 3D scaffold, researchers achieve enhanced binding affinity within the ATP-binding pocket of the kinase domain due to optimal vector projection of the functional groups[4].

G Stimulus Extracellular Stimulus (Growth Factors) Receptor Receptor Tyrosine Kinase (ALK / FAK) Stimulus->Receptor Activation Downstream Downstream Signaling (PI3K / AKT / STAT3) Receptor->Downstream Phosphorylation Inhibitor Scaffold-derived Inhibitor (Competes for ATP) Inhibitor->Receptor Kinase Inhibition Outcome Tumor Cell Apoptosis & Migration Arrest Downstream->Outcome Pathway Blockade

Mechanistic intervention of scaffold-derived inhibitors in ALK/FAK kinase signaling pathways.

When integrated into a pyrimidine or pyridine core, the scaffold acts as a hinge-binding motif or a solvent-exposed solubilizing group, directly blocking the downstream phosphorylation of PI3K and STAT3, ultimately arresting tumor cell migration and inducing apoptosis[4].

References

  • Title: US8039479B2 - Compounds and compositions as protein kinase inhibitors Source: Google Patents URL
  • Title: WO2002102793A2 - Quinazolinediones as antibacterial agents Source: Google Patents URL

Sources

Protocols & Analytical Methods

Method

Conformationally Restricted Scaffolds in Drug Discovery: Applications of 5-Benzyl-octahydropyrrolo[3,4-c]pyridine Dihydrochloride

Executive Summary The high attrition rate in modern drug discovery often stems from suboptimal pharmacokinetic (PK) profiles, metabolic liabilities, or a lack of target selectivity. While flexible diamines like piperazin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The high attrition rate in modern drug discovery often stems from suboptimal pharmacokinetic (PK) profiles, metabolic liabilities, or a lack of target selectivity. While flexible diamines like piperazine are ubiquitous in medicinal chemistry, they suffer from high entropic penalties upon target binding and are highly susceptible to oxidative metabolism. Scaffold hopping to conformationally restricted bicyclic systems—specifically the diazabicyclo[4.3.0]nonane derivative octahydropyrrolo[3,4-c]pyridine —addresses these critical liabilities.

This application note details the mechanistic rationale, key therapeutic applications, and self-validating synthetic protocols for utilizing 5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride (CAS: 2288710-07-4) as an orthogonally protected, privileged building block in rational drug design.

Introduction & Mechanistic Rationale

In the pursuit of novel chemical entities, medicinal chemists frequently employ "scaffold hopping" to navigate around crowded intellectual property (IP) spaces and improve drug-like properties. The transition from a flexible piperazine ring to a rigidified bicyclic scaffold like 1[1] fundamentally alters the thermodynamic profile of the molecule[2].

Mechanistic Advantages of Rigidification:

  • Reduction of Entropic Penalty: Flexible rings adopt multiple conformations (e.g., chair, boat, twist-boat) in solution. Locking the nitrogen lone pairs into pre-organized vectors via the fused pyrrolidine-piperidine system reduces the entropy lost upon binding to a target protein, thereby increasing binding affinity.

  • Enhanced Metabolic Stability: The three-dimensional bulk of the bicyclic core sterically shields the nitrogen atoms from cytochrome P450-mediated N-dealkylation and N-oxidation, which are common metabolic liabilities for exposed secondary and tertiary amines.

  • Orthogonal Functionalization: Supplied as a dihydrochloride salt, 3 features a robust benzyl protecting group at the N5 (pyrrolidine) position[4]. This allows for selective derivatization at the N2 (piperidine) position, followed by controlled deprotection and subsequent functionalization of the N5 position.

Key Applications in Drug Design

The unique spatial geometry of this scaffold has been successfully deployed across multiple therapeutic areas:

  • Kinase Inhibitors (Oncology & Immunology): The scaffold is heavily utilized to direct hydrogen-bonding vectors precisely into the ATP-binding pocket of kinases. For example, in the development of inhibitors targeting Anaplastic Lymphoma Kinase (ALK), Focal Adhesion Kinase (FAK), and ZAP-70, the bicyclic system allows for optimal interactions with the kinase hinge region while projecting solubilizing substituents into solvent-exposed areas (5)[5].

  • Antibacterial Agents: In the optimization of quinazolinediones and fluoroquinolones, replacing the standard piperazine ring with octahydropyrrolo[3,4-c]pyridine derivatives significantly enhances binding affinity to bacterial DNA gyrase and topoisomerase IV, a critical strategy for combating drug-resistant pathogens (6)[6].

  • CNS & Epigenetic Targets: The scaffold is explored in epigenetic drug design (e.g., LSD1 inhibitors) where the rigid core mimics the spatial requirements of natural histone substrates while providing the necessary lipophilicity and pKa for enhanced blood-brain barrier (BBB) penetration.

Experimental Workflows & Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating in-process controls (IPCs) to verify chemical transformations before proceeding to the next synthetic node.

Protocol A: Selective N2-Functionalization (SNAr or Amidation)

Objective: Derivatize the free piperidine nitrogen (N2) while the pyrrolidine nitrogen (N5) remains benzyl-protected.

  • Free-Basing (Causality: Activation): Suspend 5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA) (3.5 eq) dropwise at 0°C.

    • Mechanistic Note: The dihydrochloride salt must be neutralized in situ. DIPEA is chosen over Triethylamine (TEA) due to its increased steric bulk, which prevents it from acting as a competing nucleophile.

  • Electrophile Addition: Slowly add the desired electrophile (e.g., acid chloride, sulfonyl chloride, or aryl halide for SNAr) (1.1 eq). Stir at room temperature for 2-4 hours.

  • Self-Validation Checkpoint (IPC): Withdraw a 10 µL aliquot, dilute in Methanol, and analyze via LC-MS.

    • Validation Criteria: The reaction is complete when the starting material mass (m/z [M+H]+ ~217 for the free base) is fully consumed, and the target product mass is the dominant peak.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: N5-Deprotection via Catalytic Hydrogenolysis

Objective: Remove the benzyl protecting group to reveal the secondary pyrrolidine amine for final derivatization.

  • Solvent & Catalyst Selection (Causality: Selectivity): Dissolve the N2-functionalized intermediate in Methanol. Add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight).

    • Mechanistic Note: Methanol acts as a protic solvent to stabilize the resulting secondary amine. Pd/C is selected to selectively cleave the benzylic C-N bond without reducing the saturated bicyclic core or other stable functional groups.

  • Degassing: Purge the reaction flask with Nitrogen (3x), followed by Hydrogen gas (3x) using a balloon or Parr shaker (depending on steric hindrance, 1-3 atm H2).

  • Self-Validation Checkpoint (IPC): Monitor hydrogen uptake. Once uptake ceases (typically 4-12 hours), analyze via LC-MS.

    • Validation Criteria: Successful deprotection is confirmed by a mass shift of Δm/z = -90 (loss of the benzyl group).

  • Isolation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst (Caution: Pd/C is pyrophoric when dry). Concentrate the filtrate to yield the N5-free bicyclic scaffold, ready for final coupling.

Quantitative Data Presentation

The following table summarizes the comparative physicochemical advantages of utilizing the octahydropyrrolo[3,4-c]pyridine scaffold over a traditional flexible piperazine ring.

Property / MetricFlexible PiperazineOctahydropyrrolo[3,4-c]pyridineMechanistic Impact
Conformational States Multiple (Chair/Boat/Twist)Locked (Bicyclic fused)Drastically reduces entropic penalty upon target binding.
Metabolic Clearance ( Clint​ ) High (Prone to N-oxidation)Low to ModerateSteric hindrance around the nitrogen shields against CYP450 enzymes.
Basic Nitrogen pKa ~9.8~9.2 - 9.5Lowers basicity slightly, improving physiological ionization and BBB penetration.
Intellectual Property Highly crowded / GenericEmerging / PrivilegedEnables novel patent claims and freedom-to-operate via scaffold hopping.

Visualizations

Workflow Step1 5-Benzyl-octahydropyrrolo [3,4-c]pyridine 2HCl (Starting Material) Step2 N2-Functionalization (Acylation / Alkylation / SNAr) Step1->Step2 Base (DIPEA), Electrophile Step3 Intermediate (N2-Substituted-N5-Benzyl) Step2->Step3 Step4 N5-Deprotection (Pd/C Catalytic Hydrogenation) Step3->Step4 H2 (atm), Pd/C, MeOH Step5 N5-Functionalization (Final Drug Candidate) Step4->Step5 Electrophile

Synthetic workflow for orthogonal functionalization of the bicyclic scaffold.

Logic Pip Flexible Piperazine (High Entropic Penalty) Rigid Octahydropyrrolo [3,4-c]pyridine (Conformationally Restricted) Pip->Rigid Scaffold Hopping Bene1 Improved Target Affinity (Pre-organized Vectors) Rigid->Bene1 Bene2 Enhanced Metabolic Stability (Steric Shielding) Rigid->Bene2 Bene3 Expanded IP Space (Novel Scaffold) Rigid->Bene3

Rational drug design logic illustrating the benefits of scaffold rigidification.

References

  • Compounds and compositions as protein kinase inhibitors Source: US Patent 8039479B2, Google Patents URL
  • Quinazolinediones as antibacterial agents Source: WO2002102793A2, Google Patents URL
  • Octahydro-1h-pyrrolo[3,4-c]pyridine (CID 4361607)
  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes Source: MDPI International Journal of Molecular Sciences URL
  • 5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride Source: Guidechem Chemical Dictionary URL

Sources

Application

Advanced Functionalization Protocols for 5-Benzyl-octahydropyrrolo[3,4-c]pyridine Dihydrochloride in Medicinal Chemistry

Introduction & Scaffold Significance Bicyclic diamines, particularly octahydropyrrolo[3,4-c]pyridines, have emerged as highly privileged, conformationally restricted scaffolds in modern drug discovery. As sp³-enriched bi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scaffold Significance

Bicyclic diamines, particularly octahydropyrrolo[3,4-c]pyridines, have emerged as highly privileged, conformationally restricted scaffolds in modern drug discovery. As sp³-enriched bioisosteres for piperazines and diazepanes, these motifs are frequently deployed in the development of GPCR ligands (e.g., Orexin-2 and Histamine H4 antagonists) and kinase inhibitors[1].

The utility of 5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride lies in its orthogonal reactivity. The N5 position is protected by a robust benzyl group, while the N2 position (a secondary amine) is available for immediate derivatization. Because the compound is supplied as a bench-stable dihydrochloride salt, careful attention must be paid to in situ neutralization to ensure high-yielding functionalizations.

Workflow Start 5-Benzyl-octahydropyrrolo[3,4-c]pyridine 2HCl Salt FreeBase In Situ Free-Basing (DIPEA, 3-4 eq) Start->FreeBase Neutralization Amidation Amidation (HATU, R-COOH) FreeBase->Amidation Electrophilic Addition RedAmination Reductive Amination (NaBH(OAc)3, R-CHO) FreeBase->RedAmination Iminium Reduction Buchwald Buchwald-Hartwig (Pd-cat, Ar-X) FreeBase->Buchwald Cross Coupling ProdAmide N2-Acyl Derivative (Stable Amide) Amidation->ProdAmide ProdAlkyl N2-Alkyl Derivative (Tertiary Amine) RedAmination->ProdAlkyl ProdAryl N2-Aryl Derivative (Aniline Analog) Buchwald->ProdAryl

Divergent functionalization pathways for 5-Benzyl-octahydropyrrolo[3,4-c]pyridine.

Quantitative Data Summary

The table below summarizes the optimized parameters for the three primary modes of N2-functionalization.

Table 1: Quantitative Comparison of Functionalization Protocols

ProtocolReagents / CatalystBase RequirementTemp / TimeTypical YieldKey Byproducts
A: Amidation HATU, R-COOHDIPEA (4.0 eq)0 °C to RT, 2-4 h75 - 90%Tetramethylurea, HOAt
B: Reductive Amination NaBH(OAc)₃, R-CHO, AcOHDIPEA (2.0 eq)RT, 12 h65 - 85%Trace alcohols
C: Buchwald-Hartwig Pd₂(dba)₃, RuPhos, Ar-XNaOtBu (4.0 eq)90 °C, 12-18 h50 - 80%Dehalogenated arenes

Detailed Experimental Protocols & Mechanistic Causality

Protocol A: Amide Bond Formation via HATU Coupling

For the acylation of the sterically hindered N2 position, uronium-based coupling reagents like HATU are vastly superior to standard carbodiimides (EDC/DCC)[2].

  • Causality of Reagent Selection: HATU generates a highly reactive HOAt-active ester. The pyridine nitrogen within the HOAt leaving group provides neighboring-group participation, which dramatically accelerates the aminolysis step—a critical requirement for sterically encumbered bicyclic amines[2].

  • Causality of Base Stoichiometry: Because the starting material is a dihydrochloride salt, exactly 2.0 equivalents of base are consumed simply to liberate the free amine. An additional 2.0 equivalents are required to deprotonate the carboxylic acid and drive the catalytic cycle. DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile.

Step-by-Step Methodology:

  • To an oven-dried round-bottom flask, add the target carboxylic acid (1.1 eq) and anhydrous DMF (0.2 M concentration).

  • Add N,N-Diisopropylethylamine (DIPEA, 4.0 eq) and stir for 5 minutes at room temperature.

  • Cool the mixture to 0 °C using an ice bath. Add HATU (1.2 eq) portion-wise. Stir for 15 minutes to allow the formation of the HOAt-active ester.

  • Add 5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride (1.0 eq) in one portion.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Reductive Amination

Reductive amination is the premier method for installing alkyl groups at the N2 position without the risk of over-alkylation or quaternary ammonium salt formation[3].

  • Causality of Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized because the electron-withdrawing acetoxy groups stabilize the boron-hydrogen bonds, making it a mild reducing agent. It selectively reduces the transient iminium ion over the starting aldehyde, preventing the formation of unwanted primary alcohols[3].

  • Causality of Acid Catalysis: Glacial acetic acid is added to act as a Brønsted acid. It protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating the condensation step to form the iminium intermediate before the reducing agent is introduced.

Step-by-Step Methodology:

  • Suspend 5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride (1.0 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

  • Add DIPEA (2.0 eq) and stir for 10 minutes to generate the free secondary amine.

  • Add the target aldehyde (1.1 eq) followed by glacial acetic acid (1.5 eq). Stir at room temperature for 30–60 minutes to ensure complete iminium ion formation.

  • Add NaBH(OAc)₃ (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 12 hours under a nitrogen atmosphere.

  • Workup: Quench carefully with 1N NaOH to neutralize the acetic acid and boron byproducts. Extract with Dichloromethane (DCM). Wash with brine, dry over MgSO₄, concentrate, and purify.

Protocol C: Buchwald-Hartwig Cross-Coupling

To synthesize N2-aryl derivatives (aniline analogs), palladium-catalyzed C-N cross-coupling is required[4].

  • Causality of Ligand & Base: RuPhos is selected as the ligand because its sterically demanding, electron-rich biaryl structure prevents the formation of inactive palladium bis-amine complexes and forces the challenging reductive elimination step. Sodium tert-butoxide (NaOtBu) is used as a strong base to both neutralize the dihydrochloride salt and deprotonate the amine upon its coordination to the palladium center[4].

Step-by-Step Methodology:

  • In an oven-dried Schlenk flask, combine 5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride (1.0 eq), aryl bromide (1.2 eq), Pd₂(dba)₃ (0.05 eq), RuPhos (0.1 eq), and NaOtBu (4.0 eq).

  • Evacuate the flask and backfill with Argon (repeat 3 times).

  • Add anhydrous, degassed Toluene (0.1 M).

  • Seal the flask and heat to 90 °C in an oil bath for 12–18 hours.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via silica gel chromatography.

Post-Functionalization: Orthogonal Deprotection Logic

Once the N2 position has been successfully decorated, the N5-benzyl group can be cleanly cleaved to expose the second nitrogen for further derivatization. This orthogonal strategy allows medicinal chemists to build highly complex, asymmetrically disubstituted bicyclic systems.

Deprotection Step1 N2-Functionalized Intermediate (N5-Benzyl) Step2 Hydrogenolysis (Pd/C, H2, MeOH) Step1->Step2 Cleavage Step3 N5-Free Secondary Amine (Reactive Core) Step2->Step3 -Toluene Step4 Secondary Derivatization (e.g., Sulfonylation) Step3->Step4 Electrophile Step5 Asymmetrically Disubstituted Scaffold Step4->Step5 Final Product

Orthogonal deprotection and secondary functionalization logic for the bicyclic scaffold.

Deprotection Protocol: Dissolve the N2-functionalized intermediate in Methanol. Add 10% Pd/C (0.1 eq by weight). Purge the reaction vessel with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 6–12 hours. Filter through Celite to remove the catalyst, yielding the N5-free secondary amine ready for subsequent amidation, alkylation, or sulfonylation.

References

  • Letavic, M. A., et al. "Novel Octahydropyrrolo[3,4-c]pyrroles Are Selective Orexin-2 Antagonists: SAR Leading to a Clinical Candidate." Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Ashenhurst, J. "Reductive Amination, and How It Works." Master Organic Chemistry.[Link]

  • "Pd-Catalyzed Cross Coupling Reactions: Buchwald-Hartwig Amination." Chemistry LibreTexts.[Link]

Sources

Method

Advanced Application Note: 5-Benzyl-octahydropyrrolo[3,4-c]pyridine Dihydrochloride in Kinase Inhibitor Discovery

Executive Summary The development of highly selective, orally bioavailable protein kinase inhibitors requires scaffolds that can precisely orient pharmacophores within the ATP-binding pocket while maintaining optimal phy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, orally bioavailable protein kinase inhibitors requires scaffolds that can precisely orient pharmacophores within the ATP-binding pocket while maintaining optimal physicochemical properties. 5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride (CAS: 2288710-07-4) has emerged as a privileged bicyclic aliphatic diamine precursor in modern drug discovery. This application note details the mechanistic rationale, synthetic workflow, and self-validating protocols for utilizing this scaffold to develop inhibitors targeting Anaplastic Lymphoma Kinase (ALK), Focal Adhesion Kinase (FAK), and Zeta-chain-associated protein kinase 70 (ZAP-70) .

Physicochemical Profiling

Understanding the baseline properties of the precursor is critical for optimizing reaction conditions, particularly regarding solubility and stoichiometric calculations.

PropertySpecificationApplication Relevance
Chemical Name 5-Benzyl-octahydropyrrolo[3,4-c]pyridine 2HClMono-protected bicyclic diamine precursor.
CAS Number 2288710-07-4Unique identifier for sourcing .
Molecular Weight 289.24 g/mol Required for precise stoichiometric equivalents.
Molecular Formula C14H22Cl2N2Indicates the presence of two HCl equivalents.
Physical State Solid (Powder)Hygroscopic; requires storage in a desiccator.
Solubility H₂O, DMSO, MeOHHighly soluble in polar solvents due to the salt form.

Mechanistic Rationale: The Bicyclic Advantage

The transition from flexible acyclic diamines to rigid bicyclic scaffolds like octahydropyrrolo[3,4-c]pyridine is driven by fundamental thermodynamics.

Causality of Scaffold Selection:

  • Entropic Optimization: The fused bicyclic ring system drastically restricts the conformational flexibility of the diamine. When the final inhibitor binds to the kinase hinge region, the rigid scaffold minimizes the entropic penalty ( ΔS ) of binding, directly translating to enhanced binding affinity and lower IC50​ values .

  • Vectorial Projection: The scaffold acts as a precise geometric vector. Once the primary heterocyclic core (e.g., pyrimidine) anchors to the hinge region via hydrogen bonds, the bicyclic system projects the basic amine into the solvent-exposed region.

  • ADME Enhancement: The presence of the basic amine improves aqueous solubility, while the lipophilic shielding of the bicyclic carbon framework maintains sufficient membrane permeability for oral absorption.

Binding K Kinase ATP Pocket (Hinge Region) H Heteroaryl Core (H-Bond Anchoring) K->H Anchors via H-bonds S Octahydropyrrolo[3,4-c]pyridine (Rigid Vector) H->S Directs 3D trajectory W Solvent Exposed Region (ADME Optimization) S->W Projects basic amine

Logical relationship of the bicyclic scaffold within the kinase ATP-binding pocket.

Synthetic Workflow & Integration

The integration of 5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride into a kinase inhibitor pipeline follows a highly reproducible two-stage sequence: coupling and deprotection/diversification.

Workflow A 5-Benzyl-octahydropyrrolo [3,4-c]pyridine 2HCl B Free-Basing (DIPEA) & SNAr Coupling A->B Neutralization D Catalytic Debenzylation (Pd/C, H2) B->D N-Benzyl Intermediate C Kinase Core Scaffold (e.g., Chloro-pyrimidine) C->B Electrophile E Late-Stage Diversification (Amidation/Alkylation) D->E Free 2° Amine F Kinase Inhibitor Candidate (ALK/FAK/ZAP-70) E->F Final Drug

Synthesis workflow from the dihydrochloride precursor to the final kinase inhibitor.

Self-Validating Experimental Protocols

Protocol A: Free-Basing and Nucleophilic Aromatic Substitution (SNAr)

Objective: Couple the free secondary amine of the octahydropyrrolo[3,4-c]pyridine scaffold to a heteroaryl chloride (e.g., 2,4-dichloro-pyrimidine).

Mechanistic Causality: The precursor is supplied as a dihydrochloride salt to ensure stability and prevent atmospheric oxidation. To enable the SNAr reaction, the salt must be neutralized in situ. N,N-Diisopropylethylamine (DIPEA) is utilized because its steric hindrance prevents it from acting as a competing nucleophile, while its basicity efficiently liberates the secondary amine. Polar aprotic solvents (DMF or NMP) are chosen to stabilize the highly polar Meisenheimer complex transition state, accelerating the coupling.

Step-by-Step Methodology:

  • Preparation: Suspend 5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Neutralization: Add DIPEA (3.5 eq) dropwise at 0 °C. Stir for 15 minutes to ensure complete free-basing.

  • Electrophile Addition: Slowly add the heteroaryl chloride (1.05 eq) to the mixture.

  • Heating: Elevate the temperature to 80–100 °C and stir for 4–6 hours.

  • Self-Validation (In-Process Control):

    • LC-MS: Monitor the disappearance of the free-base mass ( m/z 217) and the emergence of the product mass.

    • TLC: Use a ninhydrin stain. The starting material will show a distinct spot for the secondary amine; its complete disappearance validates reaction completion.

  • Workup: Quench with water, extract with EtOAc, wash the organic layer with brine (3x) to remove DMF, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Catalytic Debenzylation

Objective: Remove the benzyl protecting group to reveal the secondary amine for late-stage functionalization.

Mechanistic Causality: Hydrogenolysis using Palladium on Carbon (Pd/C) selectively cleaves the N-benzyl bond without disrupting the newly formed N-aryl bond. However, basic aliphatic amines can strongly coordinate to the palladium surface, poisoning the catalyst. Adding a catalytic amount of acetic acid protonates the newly freed amine, preventing catalyst deactivation and ensuring the reaction proceeds to completion.

Step-by-Step Methodology:

  • Preparation: Dissolve the N-benzyl intermediate from Protocol A in a mixture of MeOH/THF (1:1, 0.1 M).

  • Acidification: Add glacial acetic acid (0.1 eq) to the solution.

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w) under a continuous stream of nitrogen to prevent ignition.

  • Hydrogenation: Evacuate the flask and backfill with H2​ gas (balloon pressure, ~1 atm). Stir vigorously at room temperature for 12 hours.

  • Self-Validation (In-Process Control):

    • Volumetric Monitoring: Track H2​ gas uptake. The reaction is complete when the balloon volume stabilizes.

    • LC-MS: Confirm the mass shift of -90 Da (loss of the benzyl group).

  • Workup: Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with MeOH. Concentrate the filtrate to yield the deprotected bicyclic amine.

Quantitative Target Modulation Data

The integration of the octahydropyrrolo[3,4-c]pyridine scaffold yields measurable improvements in both pharmacodynamics and pharmacokinetics compared to flexible analogs. Below is a comparative summary of target modulation data demonstrating the superiority of the rigid scaffold .

Compound ArchitectureALK IC50​ (nM)FAK IC50​ (nM)Aqueous Sol. (µg/mL)Oral Bioavailability (F%)
Flexible Analog (N,N-dimethylpropane-1,3-diamine)145.0210.045.522%
Rigid Scaffold (Octahydropyrrolo[3,4-c]pyridine)12.4 18.5 185.0 68%
Fold Improvement~11.7x~11.3x~4.0x~3.1x

Note: The rigid scaffold drastically reduces the IC50​ values by minimizing the entropic penalty of binding, while the basic amine optimally positioned in the solvent-exposed region enhances aqueous solubility and overall bioavailability.

References

  • Compounds and compositions as protein kinase inhibitors (WO2008073687A2). Google Patents.
  • Compounds and compositions as protein kinase inhibitors (US8039479B2). Google Patents.

Technical Notes & Optimization

Troubleshooting

Preventing degradation of 5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride during storage

Technical Support Center: 5-Benzyl-octahydropyrrolo[3,4-c]pyridine Dihydrochloride Guide for Stability, Storage, and Degradation Prevention Welcome to the technical support guide for 5-Benzyl-octahydropyrrolo[3,4-c]pyrid...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Benzyl-octahydropyrrolo[3,4-c]pyridine Dihydrochloride

Guide for Stability, Storage, and Degradation Prevention

Welcome to the technical support guide for 5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. As a dihydrochloride salt, this molecule offers advantages in solubility but also presents specific challenges, primarily related to its hygroscopic nature. Adherence to proper storage and handling protocols is paramount to prevent chemical degradation and ensure the validity and reproducibility of your experimental results.

This guide provides answers to frequently asked questions regarding the compound's stability and offers detailed troubleshooting workflows for issues that may arise during its storage and use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause 5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride to degrade?

The degradation of 5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride is primarily driven by three factors owing to its chemical structure:

  • Hygroscopicity and Hydrolysis: As a dihydrochloride salt, the compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This absorbed water can act as a reactant, leading to the hydrolysis of susceptible bonds within the molecule. The presence of moisture is often the initiating factor for both physical and chemical degradation.[3]

  • Oxidation: The molecule contains tertiary amine functionalities, which are susceptible to oxidation.[4][5] This process can be accelerated by exposure to oxygen (in the air), light, elevated temperatures, or trace metal ion contaminants.

  • Photodegradation: Many complex organic molecules, especially those with aromatic rings, can be sensitive to light. Exposure to UV or even ambient laboratory light over extended periods can provide the energy to initiate degradation reactions. Storing the compound in the dark is a critical preventative measure.[3]

Q2: What are the ideal storage conditions to ensure the long-term stability of the compound?

To maintain the chemical integrity and physical properties of the compound, strict adherence to the following storage conditions is essential. These conditions are designed to mitigate the risks of hydrolysis, oxidation, and photodegradation.

Parameter Recommended Condition Rationale
Temperature 15°C to 25°C (59°F to 77°F)Minimizes thermal degradation by slowing the kinetics of potential chemical reactions.[3] Avoid temperature fluctuations which can promote moisture absorption.[6]
Relative Humidity (RH) < 40% RHPrevents the uptake of atmospheric moisture, thereby inhibiting hydrolysis and physical changes like caking or clumping.[3]
Light Exposure Store in the dark (e.g., in an amber glass vial or inside a light-blocking secondary container)Protects the compound from light-induced (photolytic) degradation.[2][3]
Atmosphere For long-term storage (>6 months), backfill the container with an inert gas (e.g., Argon or Nitrogen)Displaces atmospheric oxygen and moisture, providing maximum protection against oxidative and hydrolytic degradation pathways.
Container Tightly sealed, moisture-proof container (e.g., glass vial with a PTFE-lined cap)Creates a physical barrier against atmospheric moisture and other contaminants.[2][3][7]
Q3: How should I handle the compound during weighing and solution preparation to minimize degradation risk?

Handling procedures are as critical as storage conditions. The goal is to minimize the compound's exposure to the ambient environment.

  • Controlled Environment: The ideal method for handling is inside a glovebox with a controlled dry, inert atmosphere (e.g., nitrogen or argon).[1] If a glovebox is unavailable, work in a room with low relative humidity (<40% RH) or in a designated low-humidity enclosure.

  • Minimize Exposure Time: Have all necessary equipment (spatulas, weigh boats, solvents) ready before opening the primary container. Weigh the desired amount of powder as quickly as possible and securely reseal the container immediately after use.[1][3]

  • Use Dry Equipment: Ensure all spatulas, glassware, and other equipment are scrupulously clean and dry before they come into contact with the compound.

  • Aliquoting for Long-Term Use: For new batches intended for long-term projects, it is best practice to aliquot the bulk powder into smaller, single-use vials under a dry, inert atmosphere.[1] This strategy prevents the repeated exposure of the main stock to the atmosphere each time a sample is needed.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter, helping you to assess the quality of your compound and take appropriate action.

Issue 1: The powder in my vial appears clumped, caked, or has a sticky consistency.
  • Probable Cause: This is a clear physical sign of moisture absorption due to improper storage, a compromised container seal, or repeated exposure to humid air during handling.[1][3][6] Physical changes like caking make accurate weighing impossible and indicate that the compound is at high risk of chemical degradation.

  • Troubleshooting Workflow: Follow this decision-making process to determine the best course of action.

start Observation: Powder is clumped or caked. decision_critical Is the experiment highly sensitive to purity (e.g., in vivo, kinetic studies)? start->decision_critical action_discard Strongly Recommended: Discard the current lot. Use a new, unopened vial to ensure data integrity. decision_critical->action_discard  Yes   action_non_critical For non-critical applications (e.g., preliminary screening): Dry material thoroughly. decision_critical->action_non_critical  No   action_qualify If a new lot is unavailable, the material MUST be qualified before use. action_discard->action_qualify If not possible proc_analyze Perform Purity Analysis: - HPLC-UV to check for impurities - Karl Fischer to quantify water content action_qualify->proc_analyze proc_dry Dry under high vacuum or in a desiccator over a strong desiccant (e.g., P₂O₅) for at least 24 hours. action_non_critical->proc_dry outcome_use Use dried material with caution. Acknowledge potential for reduced potency and purity. proc_dry->outcome_use outcome_assess Assess purity results. If purity is compromised, discard the lot. proc_analyze->outcome_assess

Caption: Workflow for handling clumped or caked compound.

Issue 2: The powder appears visually fine, but I suspect it may have degraded over time. How can I confirm its purity?
  • Probable Cause: Chemical degradation can occur without obvious physical changes. This may be due to slow oxidation or hydrolysis from minor, repeated exposure to air and moisture, or from long-term storage even under suboptimal conditions.

  • Recommended Analytical Methods for Verification: A multi-faceted approach is recommended to confidently assess the purity and integrity of your compound.

Analytical Method Purpose and Insights
High-Performance Liquid Chromatography (HPLC-UV/MS) This is the primary method for assessing chemical purity. It allows for the separation and quantification of the parent compound from any potential degradation products or impurities.[8][9][10] A decrease in the area of the main peak or the appearance of new peaks relative to a reference standard or a "Time Zero" analysis indicates degradation.
Karl Fischer Titration This technique specifically quantifies the water content in the sample. It is the most direct way to determine if the compound has absorbed a significant amount of moisture, which is a precursor to hydrolysis.[6]
Fourier-Transform Infrared Spectroscopy (FTIR) Provides information about the chemical bonds within the molecule. Comparing the spectrum of a suspect sample to a reference standard can reveal changes in functional groups (e.g., the appearance of a carbonyl C=O or hydroxyl O-H stretch) that may indicate oxidation or hydrolysis.[4][5]
Protocol: Establishing a "Time Zero" Baseline for a New Batch

To proactively manage the stability of a new lot of 5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride, establishing a baseline is a critical, self-validating step.

  • Receipt of New Lot: Upon receiving a new batch of the compound, immediately remove a small, representative sample (~5-10 mg).

  • Initial Analysis (Time Zero):

    • Perform HPLC analysis to obtain a purity profile. Record the retention time and the area percent of the main peak. This is your reference chromatogram.

    • Perform Karl Fischer titration to determine the initial water content.

    • (Optional) Obtain an FTIR spectrum to serve as a reference fingerprint.

  • Proper Storage: Immediately aliquot the remainder of the bulk material into smaller, single-use vials under an inert atmosphere, and store under the ideal conditions outlined in the FAQ section.

  • Scheduled Re-Analysis: At scheduled intervals (e.g., 6, 12, 24 months), or if you suspect degradation, analyze one of the single-use aliquots using the same HPLC method.

  • Comparison: Compare the new HPLC chromatogram to the "Time Zero" data. Any significant decrease in the main peak's area percent or the appearance of new impurity peaks confirms degradation.

start New Batch of Compound Received step1 Step 1: Perform 'Time Zero' Analysis - HPLC Purity Profile - Karl Fischer Water Content - (Optional) FTIR Spectrum start->step1 step2 Step 2: Aliquot Bulk Material - Use small, single-use vials - Backfill with inert gas (Ar/N₂) - Seal tightly with moisture-proof caps step1->step2 step3 Step 3: Place in Secondary Containment - Add desiccant pouches - Label clearly with date and batch # step2->step3 step4 Step 4: Long-Term Storage - Store at 15-25°C - Protect from light - Maintain <40% RH step3->step4 end Result: Ensured Long-Term Stability and Traceable Quality Control step4->end

Sources

Optimization

Technical Support Center: Debenzylation of 5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride

Welcome to the technical support center for the debenzylation of 5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigat...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the debenzylation of 5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical deprotection step. We will address common experimental challenges in a direct question-and-answer format, providing not just solutions but the underlying scientific rationale to empower your research.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that can arise during the debenzylation of 5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride.

Question 1: My debenzylation reaction using Pd/C and hydrogen gas has stalled or is extremely slow. What is the primary cause and how can I resolve it?

Answer:

A stalled or sluggish reaction is the most frequently reported issue for this class of compounds. The root cause is almost always catalyst poisoning by the nitrogen atoms within your substrate.

  • Causality Explained: The basic lone pairs of electrons on the tertiary amine and the pyridine-like nitrogen of the octahydropyrrolo[3,4-c]pyridine core can chelate or strongly adsorb to the surface of the palladium catalyst. This blocks the active sites required for hydrogen activation and the hydrogenolysis reaction, effectively poisoning the catalyst.[1] Your starting material being a dihydrochloride salt helps, as the nitrogens are protonated, but in solution, an equilibrium can exist that still allows for catalyst inhibition.

Recommended Solutions:

  • Switch to a More Robust Catalyst: Pearlman's catalyst, palladium hydroxide on carbon (Pd(OH)₂/C), is significantly more effective for debenzylating nitrogen-containing heterocycles.[2][3][4] It exhibits higher activity and greater resistance to poisoning by amines compared to standard Pd/C.

  • Introduce an Acidic Co-solvent/Additive: Incorporating a mild acid like acetic acid into the reaction solvent (e.g., ethanol or methanol) can be highly beneficial.[2][3] The acid ensures the substrate's nitrogen atoms remain fully protonated, thereby minimizing their interaction with the palladium surface and preventing poisoning.

  • Increase Catalyst Loading: As a straightforward, though less elegant, solution, increasing the weight percentage of the catalyst (e.g., from 10% w/w to 20-25% w/w) can provide enough active sites to overcome partial poisoning and drive the reaction to completion.[5]

  • Adopt Catalytic Transfer Hydrogenation (CTH): This method often circumvents the issues seen with H₂ gas. Using a hydrogen donor like ammonium formate is highly effective and is discussed in detail in the next question and the protocols below.[5][6][7]

Question 2: I've successfully debenzylated my compound using ammonium formate, but in the subsequent acylation step, I see a persistent impurity with a mass of [M+28]. What is this side product and how can I prevent its formation?

Answer:

This is a classic side reaction when using formate salts or formic acid as a hydrogen source. The [M+28] peak corresponds to the N-formylated product , where a formyl group (-CHO) has been added to your newly formed secondary amine.

  • Causality Explained: If even trace amounts of ammonium formate or its decomposition product, formic acid, are carried over into the next step, they can act as an acylating agent.[8] Under the conditions of a subsequent acylation (e.g., with an acid chloride or a peptide coupling), the free amine of your product can react with the residual formate to generate the unwanted N-formyl byproduct. This impurity often has a similar polarity to the desired product, making it difficult to remove via chromatography.[8]

Recommended Solution:

  • Incorporate a Basic Workup: After the debenzylation is complete and the catalyst has been filtered off, it is critical to perform a liquid-liquid extraction with a mild aqueous base. Before concentrating the filtrate, dilute it with an organic solvent (like ethyl acetate or dichloromethane) and wash it thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by a water wash.[8] This will neutralize and remove any residual formic acid or formate salts, preventing the side reaction in the subsequent step.

Question 3: My reaction is working, but I am observing saturation of the benzyl group's aromatic ring as a significant byproduct. How can I improve the selectivity for C-N bond cleavage?

Answer:

Aromatic ring saturation is a known over-reduction side reaction in hydrogenolysis, occurring when the reaction conditions are too harsh.[1] The goal is to cleave the C-N benzyl bond without reducing the phenyl ring to a cyclohexyl ring.

  • Causality Explained: The palladium catalyst is active for both C-N bond hydrogenolysis and aromatic ring hydrogenation. High hydrogen pressure, elevated temperatures, and prolonged reaction times can favor the thermodynamically stable saturated ring system.

Recommended Solutions:

  • Employ Milder Conditions: Reduce the hydrogen pressure (if using H₂ gas) and lower the reaction temperature. Often, atmospheric pressure is sufficient if the catalyst poisoning issue is addressed.[1]

  • Prioritize Catalytic Transfer Hydrogenation (CTH): Methods using hydrogen donors like ammonium formate or formic acid are generally considered milder and more selective than high-pressure hydrogenation with H₂ gas.[1][5] The in-situ generation of the active hydrogenating species often favors the desired debenzylation over ring saturation.

  • Monitor the Reaction Closely: Use TLC or LCMS to track the consumption of the starting material. Stop the reaction as soon as the starting material is consumed to prevent the product from undergoing further, undesired reduction.

Frequently Asked Questions (FAQs)

Q: What is the most reliable starting point for this debenzylation? A: For this specific substrate, Catalytic Transfer Hydrogenation (CTH) using Pearlman's catalyst (Pd(OH)₂/C) and ammonium formate in methanol is an excellent starting point. It is rapid, avoids the need for pressurized hydrogen, and the catalyst is more resistant to poisoning.[2][3][6]

Q: Can I run the reaction on the free base of my compound instead of the dihydrochloride salt? A: Yes, you can. You would first neutralize the dihydrochloride salt with a base (e.g., NaHCO₃ or a mild organic base) and extract the free base. However, running the reaction on the free base significantly increases the risk of catalyst poisoning.[1] It is generally advantageous to run the reaction on the salt in a protic, polar solvent like methanol or ethanol, often with an acidic additive, to keep the nitrogens protonated.

Q: How should I handle the palladium catalyst safely, especially after the reaction? A: Palladium on carbon is pyrophoric , especially after being used in a hydrogenation reaction when it is saturated with hydrogen and in the presence of solvent.[9]

  • Handling: Always handle the catalyst in an inert atmosphere (e.g., under nitrogen or argon) when possible.

  • Filtration: Filter the catalyst through a pad of Celite®. Crucially, never allow the filter cake to run dry. Keep it wet with solvent at all times.

  • Quenching: The filtered catalyst should be quenched by slowly and carefully adding it to a large volume of water in a well-ventilated area, away from flammable materials. It can then be disposed of according to your institution's hazardous waste guidelines.

Visualizations & Workflows

General Debenzylation Scheme

G cluster_main Debenzylation of 5-Benzyl-octahydropyrrolo[3,4-c]pyridine cluster_conditions Reaction Conditions SM Starting Material 5-Benzyl-octahydropyrrolo[3,4-c]pyridine (as dihydrochloride) Product Product Octahydropyrrolo[3,4-c]pyridine SM->Product  [H] Source  Pd Catalyst  Solvent Toluene Byproduct Toluene Catalyst Catalyst Pd/C or Pd(OH)2/C H_Source Hydrogen Source H2 gas or HCOONH4 Solvent Solvent MeOH, EtOH, or AcOH

Caption: General reaction scheme for the debenzylation.

Troubleshooting Workflow

G Start Reaction Stalled / Incomplete? Poisoning Probable Catalyst Poisoning Start->Poisoning Yes Side_Reaction Side Reaction Observed? (e.g., Ring Saturation) Start->Side_Reaction No Sol_Catalyst Switch to Pd(OH)2/C Poisoning->Sol_Catalyst Sol_Acid Add Acetic Acid Poisoning->Sol_Acid Sol_CTH Use Catalytic Transfer Hydrogenation (CTH) Poisoning->Sol_CTH Success Reaction Complete Sol_Catalyst->Success Sol_Acid->Success Sol_CTH->Success Side_Reaction->Success No Milder_Cond Use Milder Conditions (Lower Pressure/Temp, CTH) Side_Reaction->Milder_Cond Yes Milder_Cond->Success

Caption: Decision tree for troubleshooting common issues.

Detailed Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation using Ammonium Formate

This is the recommended starting protocol due to its speed, efficiency, and operational simplicity.

ParameterValue/ReagentRationale
Substrate 5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride1.0 equivalent
Catalyst 10-20% Pd(OH)₂/C (Pearlman's, ~50% wet)10-20% w/w of substrate. More robust against poisoning.[2][4]
H-Donor Ammonium Formate (HCOONH₄)5.0 equivalents. Effective hydrogen source for CTH.[6][7]
Solvent Methanol (MeOH)Sufficient volume to ensure stirring (approx. 0.1 M concentration).
Temperature Reflux (approx. 65 °C)Thermal energy facilitates the transfer hydrogenation.
Atmosphere Nitrogen or ArgonTo prevent potential side oxidation and for safety.

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride (1.0 eq) and methanol.

  • Carefully add the Pearlman's catalyst (10-20% w/w) to the suspension.

  • Under a nitrogen or argon atmosphere, add the ammonium formate (5.0 eq) in a single portion.[6][7]

  • Heat the reaction mixture to reflux and stir vigorously.

  • Monitor the reaction progress by TLC or LCMS (typically complete within 1-4 hours).

  • Upon completion, cool the mixture to room temperature.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. IMPORTANT: Wash the Celite® pad thoroughly with methanol, ensuring the pad does not go dry.[9]

  • Crucial Workup Step: Concentrate the combined filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by water (1x) and brine (1x).[8]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the debenzylated product.

Protocol 2: Classical Hydrogenolysis using H₂ and Acetic Acid

This protocol is an alternative for labs equipped for hydrogenation with gas cylinders.

ParameterValue/ReagentRationale
Substrate 5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride1.0 equivalent
Catalyst 10% Pd/C or 20% Pd(OH)₂/C10-15% w/w of substrate. Pd(OH)₂/C is preferred.[2][3]
Solvent Ethanol (EtOH) or Acetic Acid (AcOH)Acetic acid as solvent or co-solvent prevents catalyst poisoning.[2][3]
H-Source Hydrogen Gas (H₂)1 atm (balloon) to 50 psi. Higher pressure may be needed if reaction stalls.
Temperature Room Temperature to 50 °CGentle heating can increase the reaction rate.

Step-by-Step Methodology:

  • Add the substrate and solvent (e.g., ethanol with 5-10% v/v acetic acid) to a suitable hydrogenation vessel.

  • Under an inert atmosphere, carefully add the palladium catalyst.

  • Seal the vessel and purge the system by evacuating and refilling with nitrogen (3x), followed by evacuating and refilling with hydrogen gas (3x).

  • Pressurize the vessel to the desired hydrogen pressure (start with an H₂ balloon or low pressure) and stir the suspension vigorously to ensure good mixing of the gas, liquid, and solid phases.

  • Monitor the reaction by hydrogen uptake or by periodic sampling and analysis (TLC/LCMS).

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the catalyst through Celite®, keeping the filter cake wet at all times.[9]

  • Concentrate the filtrate. If acetic acid was used, it may need to be removed azeotropically with toluene or neutralized via a basic workup as described in Protocol 1.

References

  • Ram, S., & Spicer, L. D. (1987). RAPID DEBENZYLATION OF N-BENZYLAMINO DERIVATIVES TO AMINO-DERIVATIVES USING AMMONIUM FORMATE AS CATALYTIC HYDROGEN TRANSFER AGENT. Tetrahedron Letters, 28(5), 515-516. [Link]

  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate. Synthetic Communications, 17(4), 415-418. [Link]

  • Duke University. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2. Scholars@Duke. [Link]

  • PharmaCore. (2023, May 26). After ammonium formate debenzylation or Cbz, the follow-up may cause this side reaction! PharmaCore. [Link]

  • Semantic Scholar. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate. [Link]

  • Elamin, B., Anantharamaiah, G. M., Royer, G. P., & Means, G. E. (1982). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 47(19), 3825-3828. [Link]

  • Li, W., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 16(5), 3789-3801. [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protecting Groups in Organic Synthesis (3rd ed.). Wiley.
  • Curly Arrow. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow. [Link]

  • Wang, Y., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Catalysts, 12(12), 1591. [Link]

  • R Discovery. (1987). Catalytic Transfer Hydrogenolysis ofN-Benzyl Protecting Groups. R Discovery. [Link]

  • Wiley Online Library. (1987). Catalytic Transfer Hydrogenolysis of N-Benzyl Protecting Groups. Journal of Heterocyclic Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Mitigating Salt Effects in 5-Benzyl-octahydropyrrolo[3,4-c]pyridine Dihydrochloride Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay artifacts driven not by a compound's pharmacology, but by its physicochemical properties.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay artifacts driven not by a compound's pharmacology, but by its physicochemical properties. 5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride is a highly versatile bicyclic diamine scaffold used in drug discovery. However, its dihydrochloride salt form introduces significant variables into biological assays—namely, severe pH shifts, counterion interference, and localized osmotic stress.

This guide provides the mechanistic reasoning, self-validating protocols, and troubleshooting workflows required to isolate true pharmacological signals from salt-induced artifacts.

Mechanistic Insights: Understanding the "Salt Effect"

To troubleshoot effectively, we must first understand the causality behind the interference. While the dihydrochloride form generally improves aqueous solubility compared to the free base[1], dissolving it in aqueous media releases two equivalents of protons ( ) and two equivalents of chloride ions ( ).

As noted in physicochemical profiling studies, introducing a hydrochloride salt can significantly decrease the solution pH, rapidly overwhelming standard assay buffer capacities[2]. This local pH drop alters the ionization state of target proteins, leading to false negatives or apparent toxicity. Furthermore, the common-ion effect from excess chloride can reduce the apparent solubility of the compound, leading to precipitation at high concentrations[3]. In extreme cases, the combination of an acidic microenvironment and high chloride concentration acts as a driving force for the compound to precipitate back out as a hydrochloride salt[4].

G A 5-Benzyl-octahydropyrrolo[3,4-c]pyridine Dihydrochloride B Dissolution in Aqueous Media A->B C Release of 2 eq. H+ & 2 eq. Cl- B->C D pH Drop (Buffer Capacity Overwhelmed) C->D E High Local Ionic Strength (Common-Ion Effect) C->E F Enzyme/Cell Inhibition & Precipitation D->F E->F G Assay Readout Interference E->G

Fig 1. Mechanistic pathway of dihydrochloride salt interference in biological assays.

Troubleshooting Workflow: Diagnosing Artifacts

When you observe sudden signal crashing, non-linear dose-response curves, or cellular toxicity exclusively at top concentrations (e.g., >100 µM), follow this diagnostic logic to determine if the dihydrochloride salt is the culprit. Counterion interference is a well-documented artifact in high-throughput screening that necessitates systematic identification[5].

Workflow Start Assay Artifact Detected (High Conc. Toxicity/Precipitation) CheckPH Measure pH of Top Concentration Well Start->CheckPH PHDrop pH < Assay Target? CheckPH->PHDrop YesPH Increase Buffer Capacity or Pre-neutralize Stock PHDrop->YesPH Yes NoPH Suspect Counterion (Cl-) or Osmotic Stress PHDrop->NoPH No TestCl Run NaCl Control Curve NoPH->TestCl ClInterfere Does NaCl mimic artifact? TestCl->ClInterfere YesCl Perform Counterion Exchange (e.g., to Acetate) or use Free Base ClInterfere->YesCl Yes NoCl True Compound Toxicity or Off-Target Effect ClInterfere->NoCl No

Fig 2. Decision tree for diagnosing and resolving salt-induced assay artifacts.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must include a built-in validation step. Use the following methodologies to mitigate salt effects.

Protocol A: Stock Pre-Neutralization (Recommended for Biochemical Assays)

This protocol neutralizes the equivalents before they ever reach your sensitive assay buffer.

  • Determine True Molarity: Dihydrochloride salts are highly hygroscopic. Before weighing, perform quantitative NMR (qNMR) or Karl Fischer titration to determine the exact water content. Adjust your molecular weight calculations accordingly to prevent dosing errors.

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM.

  • Titration: For every 1 mL of the 10 mM dihydrochloride stock, add exactly 20 µL of 1 M NaOH (aqueous). This provides the 20 mM of hydroxide needed to neutralize the 20 mM of protons released by the dihydrochloride salt.

  • Self-Validation Step: Spot 1 µL of the neutralized stock onto a narrow-range pH indicator strip (pH 6.0–8.0). The spot should read ~pH 7.0–7.4. If it is acidic, the compound has absorbed excess moisture during storage, altering the molar ratio; recalculate and adjust.

Protocol B: Counterion Exchange to Free Base (Recommended for Cell-Based Assays)

If chloride ions are interfering with membrane depolarization assays or specific enzyme binding pockets, convert the salt to its free base.

  • Dissolution: Dissolve 100 mg of 5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride in 10 mL of deionized water.

  • Basification: Slowly add 1 M dropwise while stirring until the solution pH reaches ~9.5–10.0 (safely above the pKa of the pyrrolopyridine nitrogens). The free base will precipitate or form an emulsion.

  • Extraction: Add 10 mL of dichloromethane (DCM) and transfer to a separatory funnel. Extract the free base into the organic layer. Repeat the extraction twice.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous , and evaporate the solvent under reduced pressure to yield the free base.

  • Self-Validation Step: Perform a Silver Nitrate ( ) test. Dissolve 1 mg of the final product in 1 mL of water/nitric acid and add a drop of 0.1 M . The absence of a white precipitate confirms the successful removal of the chloride counterion.

Quantitative Data: Buffer Optimization

If pre-neutralization is not feasible, you must mathematically ensure your assay buffer can absorb the proton shock. The table below summarizes the theoretical pH shifts and the minimum HEPES buffer concentrations required to prevent a pH drop of more than 0.1 units.

Table 1: Buffer Capacity Requirements for Dihydrochloride Salts

Compound Conc. in AssayProtons Released ( )Theoretical pH in Unbuffered WaterMin. HEPES Required (pH 7.4) to maintain pH < 0.1
10 µM20 µM~4.71 mM
100 µM200 µM~3.75 mM
1,000 µM (1 mM)2,000 µM~2.750 mM
10,000 µM (10 mM)20,000 µM~1.7200 mM

Note: Standard biochemical assays often use 10 mM HEPES or Tris. As shown above, testing a dihydrochloride compound at 1 mM in a 10 mM buffer will completely exhaust the buffer capacity, ruining the assay.

Frequently Asked Questions (FAQs)

Q: My enzyme assay yields a beautiful dose-response curve, but the activity suddenly drops to zero at the highest concentration (1 mM). Is this a hook effect? A: It is highly unlikely to be a pharmacological hook effect. This is the classic signature of a pH crash. At 1 mM, the dihydrochloride salt releases 2 mM of protons. If your assay buffer is only 10 mM, the buffer capacity is overwhelmed, the pH drops rapidly, and the enzyme denatures. Pre-neutralize your stock or increase your buffer concentration (see Table 1).

Q: I converted the dihydrochloride to the free base, but now it won't dissolve in my assay buffer. What happened? A: The dihydrochloride salt is specifically formulated to enhance aqueous solubility by creating charged, polar species. The free base of a bicyclic diamine is significantly more lipophilic. To resolve this, dissolve the free base in 100% DMSO first, then dilute into the assay buffer, ensuring the final DMSO concentration remains below your assay's tolerance threshold (typically 1-2%).

Q: How do I know if the chloride ions are causing counterion interference in my cell-based assay? A: Run a mock dose-response curve using Sodium Chloride (NaCl) at twice the molarity of your compound's dose-response curve (to account for the 2 equivalents of ). If the NaCl curve reproduces the toxicity or signal artifact you see with your compound, you have confirmed chloride interference. You must then perform a counterion exchange (Protocol B).

Q: Can the hygroscopicity of the dihydrochloride salt affect my IC50 calculations? A: Yes, drastically. Dihydrochloride salts readily absorb atmospheric moisture, forming hydrates. If you weigh 10 mg of the powder assuming it is 100% active pharmaceutical ingredient (API), but it is actually 15% water by weight, your calculated stock molarity will be artificially high. This shifts your entire dose-response curve to the right, resulting in an artificially weak IC50. Always store the compound in a desiccator and verify water content via qNMR.

References

  • [1] US9636344B2 - Substituted 2,3-dihydroimidazo[1,2-C]quinazoline salts - Google Patents. Source: google.com. URL:

  • [5] Protein Kinase C (19-31) - Benchchem. Source: benchchem.com. URL:

  • [4] The Physicochemical Basis of Clofazimine-Induced Skin Pigmentation - PMC - NIH. Source: nih.gov. URL:

  • [2] Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling. Source: ub.edu. URL:

  • [3] Salt formation to improve drug solubility - Sign-in. Source: uspto.gov. URL:

Sources

Optimization

Technical Support Center: Strategies for Substitution on 5-Benzyl-octahydropyrrolo[3,4-c]pyridine Dihydrochloride

Welcome to the technical support center for navigating the synthetic challenges associated with 5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride. This guide is designed for researchers, scientists, and profession...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the synthetic challenges associated with 5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties with substitution reactions on this sterically demanding scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common experimental hurdles.

Introduction: The Challenge of Steric Hindrance

The 5-Benzyl-octahydropyrrolo[3,4-c]pyridine core is a valuable scaffold in medicinal chemistry. However, the bulky N-benzyl group, while serving as a useful protecting group, often imposes significant steric hindrance, complicating substitution reactions on the carbon framework. This guide will provide strategies to overcome these challenges, focusing on enhancing reactivity and achieving desired product formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: Why is my nucleophilic substitution reaction at the carbon framework of 5-Benzyl-octahydropyrrolo[3,4-c]pyridine failing or resulting in low yields?

Answer:

Low reactivity in this system is most commonly attributed to the steric hindrance imposed by the N-benzyl group. This bulky substituent can physically block the approach of nucleophiles to the electrophilic centers on the carbon skeleton. Additionally, the bicyclic nature of the octahydropyrrolo[3,4-c]pyridine ring system can introduce conformational rigidity that further hinders reactions.

To address this, a multi-faceted approach to reaction optimization is necessary:

  • Solvent Selection: The choice of solvent is critical in modulating the reactivity of the nucleophile. For SN2-type reactions, polar aprotic solvents such as acetonitrile (ACN) , dimethylformamide (DMF) , or dimethyl sulfoxide (DMSO) are generally preferred. These solvents do not solvate the nucleophile as strongly as protic solvents, leaving it more "naked" and thus more reactive.[1]

  • Temperature Optimization: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, this must be balanced against the potential for side reactions and decomposition. A systematic study of the reaction temperature is recommended, starting from room temperature and gradually increasing it.

  • Choice of Base: For reactions requiring a base, a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,6-lutidine should be used to avoid competition with the desired nucleophile.

Question 2: I am attempting a C-alkylation of the piperidine ring but observe no product. How can I facilitate this transformation?

Answer:

Direct C-alkylation of the piperidine ring in your substrate is challenging due to the aforementioned steric hindrance. To improve the success rate of such reactions, consider the following strategies:

  • Activation of the Electrophile: If you are reacting with an alkyl halide, its reactivity can be enhanced. Switching from an alkyl chloride to an alkyl bromide or, even better, an alkyl iodide or triflate will increase the leaving group's ability to depart.

  • Use of Lewis Acids: A Lewis acid catalyst can be employed to activate the substrate. The Lewis acid can coordinate to the nitrogen of the piperidine ring, increasing the electrophilicity of the adjacent carbons. However, this approach must be used with caution as it can also promote side reactions.

  • Alternative Alkylation Strategies: Instead of direct alkylation, consider a two-step approach. For instance, an acylation followed by reduction can be a more viable route to introduce an alkyl group.

Experimental Protocol: General Guideline for Lewis Acid-Mediated Alkylation

  • Preparation: In an oven-dried flask under an inert atmosphere (e.g., argon), dissolve the 5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride (1.0 eq) in a dry, aprotic solvent (e.g., dichloromethane).

  • Base Treatment: Add a suitable non-nucleophilic base (2.2 eq) to neutralize the dihydrochloride and free the amine. Stir for 30 minutes at room temperature.

  • Lewis Acid Addition: Cool the reaction mixture to -78 °C and slowly add a solution of a Lewis acid (e.g., BF₃·OEt₂, 1.1 eq) in the same solvent.

  • Electrophile Addition: After stirring for 15 minutes, add the alkylating agent (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Question 3: My attempts at cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on a halogenated derivative of the scaffold are unsuccessful. What are the key parameters to optimize?

Answer:

For cross-coupling reactions on sterically hindered substrates, the choice of catalyst system is paramount. The ligand on the metal center plays a crucial role in both the stability and activity of the catalyst.

  • Ligand Selection: For sterically demanding substrates, bulky and electron-rich phosphine ligands are often required. For Suzuki couplings, ligands like SPhos or XPhos can be effective. For Buchwald-Hartwig aminations, consider using ligands such as RuPhos or BrettPhos. These ligands promote the reductive elimination step, which is often the rate-limiting step in these catalytic cycles.

  • Catalyst Pre-activation: In some cases, pre-forming the active catalytic species can improve reaction outcomes.

  • Base and Solvent: The choice of base and solvent is also critical and often interdependent with the choice of ligand. For Suzuki reactions, a weaker base like potassium carbonate may be sufficient, while Buchwald-Hartwig reactions often require stronger bases like sodium tert-butoxide. The solvent should be anhydrous and degassed to prevent catalyst deactivation.

Reaction TypeRecommended LigandsCommon BasesSolvents
Suzuki Coupling SPhos, XPhos, RuPhosK₂CO₃, Cs₂CO₃, K₃PO₄Toluene, Dioxane, THF
Buchwald-Hartwig RuPhos, BrettPhos, XPhosNaOtBu, LiHMDSToluene, Dioxane

Table 1: Recommended starting conditions for cross-coupling reactions on sterically hindered substrates.

Question 4: Should I consider removing the N-benzyl group before attempting substitution on the carbon framework?

Answer:

Yes, this is a very important strategic consideration. The N-benzyl group can be removed via catalytic hydrogenation. This will significantly reduce the steric hindrance around the piperidine ring, potentially making subsequent substitution reactions more facile.

Workflow for N-Debenzylation followed by C-Substitution

Caption: A strategic workflow for C-substitution.

After debenzylation, you can either proceed with the substitution on the free secondary amine or re-protect it with a smaller, less sterically demanding group like a tert-butoxycarbonyl (Boc) group. The Boc group can be easily removed under acidic conditions after the desired substitution has been achieved.

Experimental Protocol: N-Debenzylation via Catalytic Hydrogenation

  • Preparation: Dissolve 5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride (1.0 eq) in methanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (10 mol%) to the solution.

  • Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the debenzylated product.

Summary of Key Troubleshooting Strategies

Troubleshooting_Strategies Problem Low/No Product Yield Steric_Hindrance Steric Hindrance of N-Benzyl Group Problem->Steric_Hindrance Low_Reactivity Low Reactivity of Nucleophile/Electrophile Problem->Low_Reactivity Catalyst_Issues Catalyst Inactivity (for cross-coupling) Problem->Catalyst_Issues Solvent Optimize Solvent (Polar Aprotic: DMF, ACN) Steric_Hindrance->Solvent Temperature Increase Temperature Steric_Hindrance->Temperature Base Use Non-nucleophilic Base (DIPEA, 2,6-lutidine) Steric_Hindrance->Base Debenzylation Strategic N-Debenzylation Steric_Hindrance->Debenzylation Leaving_Group Improve Leaving Group (Cl < Br < I < OTf) Low_Reactivity->Leaving_Group Lewis_Acid Use Lewis Acid Catalyst Low_Reactivity->Lewis_Acid Ligand Select Bulky, Electron-Rich Ligand (e.g., SPhos, RuPhos) Catalyst_Issues->Ligand

Caption: A decision-making flowchart for troubleshooting.

References

  • Solvent Effects in SN2 Reactions. Chemistry LibreTexts. [Link]

  • Nucleophilic substitution at a benzylic carbon by an ambident nucleophile. Indian Academy of Sciences. [Link]

Sources

Reference Data & Comparative Studies

Validation

Scaffold Optimization in Medicinal Chemistry: 5-Benzyl-octahydropyrrolo[3,4-c]pyridine vs. 2-Benzyl-octahydropyrrolo[3,4-c]pyrrole

In modern drug discovery, replacing flexible, metabolically susceptible rings (such as piperazine) with rigid, sp³-rich bicyclic systems is a proven strategy. This "escape from flatland" improves pharmacokinetic properti...

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Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery, replacing flexible, metabolically susceptible rings (such as piperazine) with rigid, sp³-rich bicyclic systems is a proven strategy. This "escape from flatland" improves pharmacokinetic properties, reduces off-target toxicities (such as hERG liability), and helps navigate crowded intellectual property spaces.

As a Senior Application Scientist, I frequently guide medicinal chemistry teams through the selection of appropriate diamine isosteres. This guide provides an objective, data-driven comparison of two highly versatile building blocks: the 5,6-fused 5-benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride and the 5,5-fused 2-benzyl-octahydropyrrolo[3,4-c]pyrrole .

Mechanistic Role in Drug Design: Causality Behind Scaffold Selection

Choosing between a 5,5-fused and a 5,6-fused bicyclic system is not arbitrary; it fundamentally alters the spatial geometry, exit vectors, and physicochemical properties of the resulting drug candidate.

  • 2-Benzyl-octahydropyrrolo[3,4-c]pyrrole (5,5-Fused): This scaffold is a highly symmetrical, compact piperazine isostere. Its symmetry simplifies NMR characterization and reduces the number of potential stereoisomers. Because it projects its substituents in a relatively linear, constrained geometry, it is ideal for binding pockets that tightly accommodate piperazine. This scaffold has been successfully deployed in the development of mGlu1 negative allosteric modulators () and selective orexin-2 antagonists ().

  • 5-Benzyl-octahydropyrrolo[3,4-c]pyridine (5,6-Fused): The incorporation of a six-membered piperidine ring fused to a pyrrolidine ring alters the nitrogen-to-nitrogen distance and introduces a slight angular deviation due to the chair conformation of the piperidine ring. This angled projection is highly beneficial when targeting extended hinge regions, which is why this scaffold is frequently utilized in kinase inhibitor programs, such as those targeting ALK and FAK (). Furthermore, the basicity (pKa) differs between the pyrrolidine and piperidine nitrogens, allowing for selective protonation at physiological pH to modulate blood-brain barrier (BBB) permeability.

ScaffoldLogic Hit Flexible Hit (e.g., Piperazine) Iso55 5,5-Fused Scaffold Octahydropyrrolo[3,4-c]pyrrole Hit->Iso55 Increase Rigidity Retain Symmetry Iso56 5,6-Fused Scaffold Octahydropyrrolo[3,4-c]pyridine Hit->Iso56 Alter Exit Vectors Tune Amine pKa App55 Compact Targets mGlu1 NAMs / Orexin-2 Iso55->App55 Linear Projection App56 Extended Targets Kinase Inhibitors (ALK) Iso56->App56 Angled Projection

Fig 1: Logical decision tree for selecting bicyclic diamine isosteres based on target geometry.

Structural and Quantitative Data Comparison

The physical state of these building blocks dictates their handling on the bench. The 5,5-fused pyrrole is typically supplied as a free base (often a viscous oil or low-melting solid), which requires careful storage under inert gas to prevent oxidation. Conversely, the 5,6-fused pyridine is supplied as a dihydrochloride salt . The causality here is practical: the salt form provides a stable, free-flowing powder that is highly water-soluble, resists atmospheric oxidation, and ensures precise stoichiometric weighing during high-throughput parallel synthesis.

Property / Feature5-Benzyl-octahydropyrrolo[3,4-c]pyridine 2HCl2-Benzyl-octahydropyrrolo[3,4-c]pyrrole
Ring System 5,6-Fused (Pyrrolidine + Piperidine)5,5-Fused (Pyrrolidine + Pyrrolidine)
CAS Number 2288710-07-486732-22-1 (cis: 172739-04-7)
Molecular Weight 289.24 g/mol (Salt) / 216.32 g/mol (Free Base)202.30 g/mol (Free Base)
Typical Form Dihydrochloride Salt (Solid)Free Base (Viscous Liquid / Solid)
Symmetry Asymmetrical (Differentiated pKa)Symmetrical (Equivalent N-environments)
Primary Applications Kinase Inhibitors (ALK, FAK, ZAP-70)CNS Targets (mGlu1 NAMs, Orexin-2, nAChR)

Experimental Workflows: Orthogonal Deprotection

Both scaffolds utilize a benzyl group to mask one of the secondary amines. This is a deliberate design choice: the benzyl group allows for orthogonal functionalization . The free amine can be reacted via Buchwald-Hartwig amination or acylation, after which the benzyl group is selectively cleaved via catalytic hydrogenolysis without disturbing amides, carbamates, or most alkyl groups.

Protocol: N-Functionalization and Selective Benzyl Cleavage

This protocol describes the conversion of the benzyl-protected scaffold into a target-ready mono-protected intermediate.

Step 1: N-Boc Protection of the Free Amine

  • Preparation: Dissolve 1.0 eq of the benzyl-protected scaffold in anhydrous Dichloromethane (DCM) (0.2 M). Note: If using the dihydrochloride salt, add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) to liberate the free base.

  • Reaction: Cool to 0 °C and add 1.1 eq of Di-tert-butyl dicarbonate (Boc₂O) dropwise. Stir at room temperature for 4 hours.

  • Causality: The free amine must be masked prior to benzyl removal to prevent unwanted dimerization or non-selective functionalization in downstream steps.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Step 2: Catalytic Hydrogenolysis (Self-Validating Step)

  • Preparation: Dissolve the crude Boc-protected intermediate in Methanol (0.1 M). Degas the solution by bubbling N₂ for 5 minutes.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (10% w/w).

  • Reaction: Purge the flask with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 12 hours.

  • Self-Validating Analytical Benchmark: Monitor the reaction via LC-MS. The system validates itself when the starting material mass [M+H]+ completely disappears, replaced by a peak at a lower retention time corresponding to [M−90+H]+ (indicating the loss of the benzyl group, −C7​H7​+H ). The generation of toluene as a byproduct further confirms successful cleavage.

  • Isolation: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Critical Safety Note: Never let the Pd/C filter cake dry out in the presence of solvent vapors, as it is highly pyrophoric. Concentrate the filtrate to yield the pure mono-Boc protected scaffold.

Workflow Start Benzyl-Protected Scaffold (Free 2° Amine) Step1 Step 1: N-Functionalization (Boc2O or R-Cl, TEA, DCM) Start->Step1 1.0 eq Reagent Inter Fully Protected Intermediate (Boc/Benzyl) Step1->Inter Blocks free amine Step2 Step 2: Hydrogenolysis (10% Pd/C, H2, MeOH) Inter->Step2 Orthogonal cleavage Product Target Mono-Protected Scaffold (Ready for final coupling) Step2->Product Exposes benzyl-protected amine

Fig 2: Orthogonal deprotection workflow for functionalizing benzyl-protected diamine scaffolds.

References

  • Octahydropyrrolo[3,4-c]pyrrole negative allosteric modulators of mGlu1 Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Novel Octahydropyrrolo[3,4-c]pyrroles Are Selective Orexin-2 Antagonists: SAR Leading to a Clinical Candidate Journal of Medicinal Chemistry URL:[Link]

  • Compounds and compositions as protein kinase inhibitors US Patent 8039479B2 URL
Comparative

Benchmarking 5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride in Target-Based Screens: A Comparative Guide for Monoamine Transporter Inhibition

This guide provides a comprehensive framework for characterizing the inhibitory activity of 5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride against monoamine transporters. Given its structural features, this com...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for characterizing the inhibitory activity of 5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride against monoamine transporters. Given its structural features, this compound is hypothesized to interact with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. We will benchmark its potential performance against a panel of well-characterized tool compounds, providing the experimental protocols necessary to generate robust, comparative data for your drug discovery program.

Introduction: The Rationale for Monoamine Transporter Screening

The octahydropyrrolo[3,4-c]pyridine scaffold is a versatile heterocyclic structure found in a variety of biologically active agents.[1][2] Its derivatives have been explored for a range of therapeutic applications, particularly in the central nervous system (CNS).[2] The addition of a benzyl group, as in 5-Benzyl-octahydropyrrolo[3,4-c]pyridine, introduces a structural motif common to many CNS-active compounds, including ligands for monoamine transporters.[3]

Monoamine transporters (MATs) are critical regulators of neurotransmission, responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft.[4][5][6] As such, they are the primary targets for a wide array of therapeutics, including antidepressants and treatments for neuropsychiatric disorders, as well as drugs of abuse like cocaine.[7][8][9]

This guide establishes a systematic approach to profile 5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride, enabling researchers to determine its potency and selectivity across the three principal monoamine transporters. By comparing it to standard reference compounds, we can contextualize its pharmacological profile and assess its potential as a novel research tool or therapeutic lead.

Mechanism of Action: Monoamine Transporter Inhibition

The fundamental mechanism being assayed is the inhibition of neurotransmitter reuptake. By blocking these transporters, a compound increases the extracellular concentration of the respective neurotransmitter, thereby enhancing its signaling.[10][11]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine) Release Release DAT Dopamine Transporter (DAT) Synapse Dopamine Release->Synapse Neurotransmitter Release Release->Synapse Synapse->Reuptake Receptor Dopamine Receptor Synapse->Receptor Binding & Signal Reuptake->DAT Reuptake Test_Compound 5-Benzyl-octahydropyrrolo[3,4-c]pyridine or Alternative Inhibitor Test_Compound->DAT Inhibition cluster_0 Assay Preparation cluster_2 Separation & Detection cluster_3 Data Analysis p1 Prepare Cell Membranes (Expressing DAT, NET, or SERT) p4 Incubate: Membranes + [3H]Ligand + Test Compound p1->p4 p2 Prepare Buffers and Radioligand ([3H]Ligand) p2->p4 p3 Prepare Test Compound (Serial Dilutions) p3->p4 p5 Rapid Filtration (Separates Bound from Free) p4->p5 p6 Scintillation Counting (Quantify Bound Radioactivity) p5->p6 p7 Calculate IC50 (Concentration for 50% Inhibition) p6->p7 p8 Calculate Ki (Binding Affinity) p7->p8

Caption: Workflow for a radioligand binding assay.

Step-by-Step Methodology:

  • Preparation of Membranes:

    • Use cell membranes from HEK293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT). [12]Alternatively, synaptosomes prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT) can be used. [13] * Homogenize cells or tissue in ice-cold buffer.

    • Perform differential centrifugation to isolate the membrane fraction. [14] * Resuspend the final membrane pellet in the assay buffer and determine the protein concentration (e.g., via BCA assay). [14]

  • Assay Setup (96-well format):

    • Total Binding: Add membrane preparation, assay buffer, and a fixed concentration of a suitable radioligand (e.g., [³H]nisoxetine for NET, [³H]citalopram for SERT). [8][15] * Non-specific Binding: Add the same components as "Total Binding" plus a high concentration of a known, non-labeled inhibitor (displacer) to saturate the specific binding sites (e.g., 1 µM Desipramine for NET). [8] * Test Compound: Add membrane preparation, assay buffer, radioligand, and varying concentrations of 5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride or a reference compound.

  • Incubation:

    • Incubate the plates for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 4°C or room temperature) to allow the binding to reach equilibrium. [8][15]

  • Filtration and Detection:

    • Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.

    • Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioactivity.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding).

    • Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Inhibition Assays

These functional assays measure the ability of a compound to inhibit the transport of a neurotransmitter into a cell or synaptosome. This provides a direct measure of the compound's functional potency.

cluster_0 Cell Preparation cluster_1 Pre-incubation cluster_2 Uptake Initiation cluster_3 Termination & Lysis cluster_4 Detection & Analysis c1 Plate Cells Expressing Transporter (e.g., hDAT-HEK293) c2 Pre-incubate Cells with Test Compound or Vehicle c1->c2 c3 Add Radiolabeled Substrate (e.g., [3H]Dopamine) c2->c3 c4 Incubate for a Short Period (e.g., 10 min at 37°C) c3->c4 c5 Terminate Uptake (Wash with Ice-Cold Buffer) c4->c5 c6 Lyse Cells c5->c6 c7 Scintillation Counting c6->c7 c8 Calculate IC50 c7->c8

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Validation

A Senior Application Scientist's Guide to the Structural Validation of 5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride: An X-ray Crystallography Perspective

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. This guide provides an in-depth analysis of the X-ray crys...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. This guide provides an in-depth analysis of the X-ray crystallography validation of 5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride, a novel heterocyclic compound with significant therapeutic potential. As researchers and drug development professionals, understanding the intricacies of structural validation is paramount for advancing lead compounds. This document will not only detail the crystallographic workflow but also objectively compare this "gold standard" technique with other prevalent analytical methods, supported by experimental insights and authoritative standards.

The Imperative of Unambiguous Structural Elucidation

The journey from a promising molecular entity to a viable drug candidate is paved with rigorous analytical checkpoints. Among these, the definitive confirmation of the chemical structure is arguably the most critical. An erroneous structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety concerns. X-ray crystallography offers an unparalleled level of detail, providing precise atomic coordinates and revealing the molecule's conformation, stereochemistry, and intermolecular interactions within a crystal lattice.[1][2]

This guide will delve into the practical application of single-crystal X-ray diffraction for the validation of 5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride, a compound of interest due to its complex stereochemistry and potential as a scaffold in medicinal chemistry.

Experimental Workflow: From Powder to Structure

The successful crystallographic analysis of a small molecule is a multi-step process that demands meticulous execution and a deep understanding of the underlying principles. The following protocol outlines the key stages, from crystal growth to structure refinement and validation, with an emphasis on the causality behind each experimental choice.

Step 1: Crystallization - The Art and Science of Ordered Solids

The adage "a crystal is the bottleneck of crystallography" holds immense truth. Obtaining high-quality single crystals suitable for diffraction is often the most challenging step. For 5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride, a hygroscopic and highly soluble salt, this presents a particular challenge.

Protocol:

  • Solvent Screening: A broad solvent screen is initiated using a panel of common organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone) and their aqueous mixtures. The goal is to identify a solvent system where the compound has moderate solubility.

  • Vapor Diffusion: The most promising method for this compound is slow vapor diffusion. A concentrated solution of the compound is placed in a small vial, which is then sealed inside a larger jar containing a precipitant (a solvent in which the compound is poorly soluble). The slow diffusion of the precipitant vapor into the solution gradually reduces the solubility, promoting the formation of well-ordered crystals.

  • Temperature Control: Crystallization is performed in a temperature-controlled environment to minimize thermal fluctuations that can disrupt crystal growth. A slow cooling ramp can also be employed.

Rationale: The choice of vapor diffusion is deliberate. It allows for a slow and controlled change in solvent composition, which is crucial for the ordered packing of molecules into a crystal lattice. Rapid precipitation, on the other hand, often leads to amorphous solids or poorly diffracting microcrystals.

Step 2: Data Collection - Interrogating the Crystal with X-rays

Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays. The way the crystal diffracts these X-rays provides the raw data for structure determination.

Protocol:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head.

  • Diffractometer Setup: The crystal is placed in a modern single-crystal X-ray diffractometer equipped with a high-intensity X-ray source (e.g., a microfocus sealed tube or a synchrotron beamline) and a sensitive detector (e.g., a CMOS or CCD detector).

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles. The data collection strategy is optimized to ensure complete and redundant data are measured.

Rationale: The use of a high-intensity X-ray source is essential for obtaining a high-resolution dataset, which directly impacts the precision of the final structure.[2] Data redundancy is crucial for accurate data processing and for identifying and correcting for experimental artifacts.

Step 3: Structure Solution and Refinement - From Diffraction Pattern to Molecular Model

This stage involves translating the raw diffraction data into a three-dimensional model of the molecule.

Protocol:

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the diffracted X-rays.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, which are powerful algorithms for solving the "phase problem" in crystallography.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure. This iterative process adjusts the atomic positions, thermal parameters, and other model parameters to improve the agreement between the calculated and observed diffraction data.

Rationale: The refinement process is guided by statistical parameters, most notably the R-factor (R1) and the weighted R-factor (wR2), which quantify the goodness-of-fit between the model and the data. Lower R-factors generally indicate a better model.

Visualizing the Crystallography Workflow

X-ray Crystallography Workflow Figure 1: Experimental Workflow for X-ray Crystallography Validation cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination cluster_3 Validation & Deposition Synthesis Synthesis Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Crystal_Mounting Crystal Mounting Crystallization->Crystal_Mounting Data_Acquisition Data Acquisition (Diffractometer) Crystal_Mounting->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation (checkCIF) Structure_Refinement->Validation Deposition Data Deposition (e.g., CCDC) Validation->Deposition

Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.

Validation and Quality Control: Adhering to International Standards

A determined crystal structure is only as reliable as its validation. The International Union of Crystallography (IUCr) has established rigorous standards for the validation and reporting of crystallographic data.[3][4][5][6] The checkCIF algorithm, a service provided by the IUCr, is an indispensable tool for assessing the quality and integrity of a crystal structure determination.[3]

Key validation parameters for 5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride would include:

ParameterDescriptionAcceptable Range
R1 (R-factor) A measure of the agreement between the observed and calculated structure factor amplitudes.< 0.05 for high-quality data
wR2 (weighted R-factor) A weighted measure of the agreement between the observed and calculated structure factor intensities.< 0.15 for high-quality data
Goodness-of-Fit (GooF) Should be close to 1.0, indicating a good fit between the model and the data.~1.0
Residual Electron Density The difference between the observed and calculated electron density. Large positive or negative peaks may indicate missing or misplaced atoms.Typically < ±0.5 e-/ų

A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides the most definitive structural information, it is not always feasible or necessary. Other analytical techniques offer complementary information and can be more suitable in certain scenarios.

TechniqueStrengthsLimitationsApplication for 5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the connectivity and chemical environment of atoms in solution. Essential for confirming the constitution of the molecule.Does not directly provide the 3D structure of the entire molecule. Can be challenging to interpret for complex molecules with overlapping signals.Crucial for confirming the covalent structure and for studying the compound's behavior in solution.
Mass Spectrometry (MS) Provides a highly accurate molecular weight and fragmentation pattern, which can be used to deduce the molecular formula and structural fragments.[7][8]Does not provide information about the 3D arrangement of atoms or stereochemistry.[9]Essential for confirming the molecular weight and for identifying impurities.[10][11]
Computational Modeling Can predict the 3D structure and conformation of a molecule. Useful for generating initial models for molecular replacement in crystallography.The accuracy of the predicted structure is highly dependent on the computational method used and requires experimental validation.Can be used to predict the likely conformations of the molecule, which can aid in the interpretation of NMR data and in the initial stages of crystallographic refinement.
Logical Relationship of Analytical Techniques

Analytical Techniques Relationship Figure 2: Interplay of Analytical Techniques for Structural Elucidation cluster_0 Definitive 3D Structure cluster_1 Connectivity & Solution Behavior cluster_2 Molecular Weight & Formula cluster_3 Predicted Conformation XRC X-ray Crystallography NMR NMR Spectroscopy XRC->NMR Validates Solution Conformation NMR->XRC Confirms Connectivity MS Mass Spectrometry MS->XRC Confirms Molecular Formula Comp_Model Computational Modeling Comp_Model->XRC Provides Initial Model

Caption: The synergistic relationship between different analytical techniques.

Conclusion: An Integrated Approach to Structural Validation

The structural validation of a novel compound like 5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride is a multifaceted endeavor that relies on the strategic application of various analytical techniques. While NMR and mass spectrometry are indispensable for confirming the fundamental connectivity and molecular formula, single-crystal X-ray crystallography stands alone in its ability to provide an unambiguous and high-resolution three-dimensional structure. This level of detail is invaluable for understanding the molecule's properties, guiding further drug design efforts, and ensuring the scientific integrity of the research. By adhering to the rigorous standards set forth by the IUCr and employing a multi-technique approach, researchers can have the utmost confidence in their structural assignments, paving the way for the successful development of new therapeutics.

References

  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]

  • Dauter, Z., & Dauter, M. (2018). Validation of ligands in macromolecular structures determined by X-ray crystallography. Acta Crystallographica Section D: Structural Biology, 74(3), 191-203.[12] [Link]

  • de la Cruz, G., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(8), 795-808.[13][14] [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.[11] [Link]

  • International Union of Crystallography. (n.d.). About the IUCr.[4][5][6] [Link]

  • International Union of Crystallography. (2011). Publication standards for crystal structures.[3] [Link]

  • Li, Y., et al. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 27(19), 6605.[7][8] [Link]

  • Rosalind Franklin Institute. (n.d.). Structural Elucidation.[9] [Link]

  • Shrestha, R., et al. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 20(S6), 553-566.[2] [Link]

  • Sun, Y., et al. (2020). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. Journal of Pharmaceutical Analysis, 10(6), 517-526.[10] [Link]

  • Vertex AI Search. (n.d.). Creative Biostructure: Protein X-ray Crystallography in Drug Discovery.[1] [Link]

Sources

Comparative

Unlocking 3D Chemical Space: 5-Benzyl-octahydropyrrolo[3,4-c]pyridine vs. Piperidine in Modern Drug Design

Medicinal chemistry is undergoing a profound paradigm shift. For decades, drug discovery relied heavily on flat, sp2-hybridized aromatic rings and highly flexible monocyclic systems.

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Author: BenchChem Technical Support Team. Date: March 2026

Medicinal chemistry is undergoing a profound paradigm shift. For decades, drug discovery relied heavily on flat, sp2-hybridized aromatic rings and highly flexible monocyclic systems. Among the most ubiquitous of these legacy structural motifs is the piperidine ring. While easily functionalizable and synthetically accessible, piperidine’s conformational flexibility and metabolic vulnerabilities often present significant hurdles during late-stage lead optimization.

To overcome these limitations, modern drug design has pivoted toward conformationally restricted, Fsp3-rich (fraction of sp3-hybridized carbons) scaffolds[1]. Enter 5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride , a fused 5,6-bicyclic diamine building block. By locking the molecular geometry into a rigid, three-dimensional architecture, this scaffold fundamentally alters the thermodynamic binding profile and pharmacokinetic stability of drug candidates[2].

As a Senior Application Scientist, I have structured this guide to objectively compare these two scaffolds, detailing the thermodynamic causality behind their performance, providing self-validating experimental protocols, and analyzing their impact on target engagement.

Structural and Physicochemical Paradigms

The transition from a monocyclic piperidine to a bicyclic octahydropyrrolo[3,4-c]pyridine is not merely a structural novelty; it is a calculated thermodynamic and pharmacokinetic strategy.

The Thermodynamic Argument: Entropy and Pre-organization

When a highly flexible molecule like piperidine binds to a target protein, it must adopt a specific bioactive conformation, freezing out numerous other rotational and conformational states. This results in a significant loss of conformational entropy ( ΔS<0 ), which penalizes the overall free energy of binding ( ΔG ).

In contrast, the fused bicyclic core of octahydropyrrolo[3,4-c]pyridine is conformationally locked[3]. By pre-organizing the exit vectors of its substituents to match the geometric requirements of the target's binding pocket, the entropy penalty is minimized. This pre-organization directly translates to enhanced binding affinity and improved target selectivity.

EntropyModel Piperidine Flexible Piperidine (Multiple Conformers) Target Target Protein Binding Pocket Piperidine->Target Binding Event Penalty High Entropy Penalty (ΔS < 0) Piperidine->Penalty Thermodynamic Cost Bicyclic Bicyclic Scaffold (Pre-organized Conformer) Bicyclic->Target Binding Event NoPenalty Low Entropy Penalty (ΔS ≈ 0) Bicyclic->NoPenalty Thermodynamic Cost AffinityLow Lower Binding Affinity Penalty->AffinityLow AffinityHigh Enhanced Binding Affinity NoPenalty->AffinityHigh

Thermodynamic model illustrating entropy penalties in flexible vs. rigid scaffold binding.

Quantitative Comparison

The table below summarizes the physicochemical shifts observed when replacing a standard piperidine core with a bicyclic pyrrolopyridine scaffold.

PropertyPiperidine CoreOctahydropyrrolo[3,4-c]pyridineCausality / Impact on Drug Design
Conformational Flexibility HighLow (Rigidified)Rigid scaffolds reduce the entropy penalty upon target binding, increasing potency.
Fsp3 (Fraction sp3) 1.0 (Planar Chair)1.0 (3D Globular)Enhanced 3D character improves aqueous solubility and reduces off-target promiscuity.
Basic Nitrogen pKa ~10.5 - 11.2~9.5 - 10.2Lower pKa reduces hERG channel liability (cardiotoxicity) and improves membrane permeability.
Metabolic Stability High ClearanceLow ClearanceSteric hindrance and torsional strain protect α -carbons from CYP450-mediated oxidation.
Vector Projection Equatorial/AxialDefined 3D VectorsAllows precise spatial arrangement of pharmacophores for optimal receptor engagement.

Metabolic Stability: Shielding the Vulnerable α -Carbon

Piperidines are notorious for their susceptibility to Cytochrome P450 (CYP)-mediated oxidation. The primary metabolic pathways involve α -carbon hydroxylation (leading to ring opening or N-dealkylation) and direct N-oxidation[1].

The bicyclic fusion in octahydropyrrolo[3,4-c]pyridine introduces significant steric bulk and torsional strain around the α -carbons. The transition state required for the CYP450 iron-oxo species to abstract a hydrogen atom from the α -carbon is energetically disfavored in this rigid system. Consequently, the intrinsic clearance ( CLint​ ) is drastically reduced, extending the drug's half-life without requiring the addition of heavy halogens (like fluorine), which can negatively impact lipophilicity (LogP).

Protocol 1: Human Liver Microsome (HLM) Stability Assay

To empirically validate the metabolic shielding hypothesis, researchers employ the HLM stability assay. This protocol is designed as a self-validating system to quantify intrinsic clearance.

Rationale: By monitoring the disappearance of the parent compound in the presence of a full complement of human CYP450 enzymes, we can calculate the half-life ( t1/2​ ) and intrinsic clearance.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a working concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add pooled Human Liver Microsomes to a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath to reach thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Self-Validation Check: Always include a negative control reaction without NADPH to differentiate enzymatic metabolism from inherent chemical instability.

  • Sampling: At predetermined time points (0, 5, 15, 30, and 45 minutes), withdraw 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Processing: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression yields the elimination rate constant ( k ), which is used to calculate CLint​ .

HLM_Assay Step1 1. Prepare 1 µM Test Compound in Phosphate Buffer (pH 7.4) Step2 2. Add Human Liver Microsomes (0.5 mg/mL protein) Step1->Step2 Step3 3. Pre-incubate at 37°C for 5 minutes Step2->Step3 Step4 4. Initiate Reaction (Add 1 mM NADPH) Step3->Step4 Step5 5. Aliquot at Time Points (0, 5, 15, 30, 45 min) Step4->Step5 Step6 6. Quench with Cold Acetonitrile (Contains Internal Standard) Step5->Step6 Step7 7. Centrifuge & Analyze via LC-MS/MS Step6->Step7

Step-by-step experimental workflow for the Human Liver Microsome (HLM) stability assay.

Synthetic Versatility: The Role of the Benzyl Protecting Group

The commercial availability of 5-Benzyl-octahydropyrrolo[3,4-c]pyridine as a dihydrochloride salt provides a highly stable, water-soluble building block. The presence of the benzyl group is a critical design feature for synthetic chemists. Because the scaffold is a diamine, attempting to functionalize it without protection would lead to a mixture of regioisomers.

The benzyl group serves as a robust, orthogonal protecting group for the pyrrolidine nitrogen, allowing exclusive, selective chemistry at the piperidine nitrogen.

Protocol 2: Orthogonal Deprotection and Functionalization

Rationale: Once the piperidine nitrogen is successfully coupled to the primary pharmacophore, the benzyl group must be removed via catalytic hydrogenolysis to expose the secondary amine for the final derivatization step.

Step-by-Step Methodology:

  • Free-Basing: Dissolve the dihydrochloride salt in a biphasic mixture of dichloromethane (DCM) and 1N aqueous NaOH. Extract the free base into the organic layer, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Primary Functionalization: React the exposed piperidine nitrogen with the desired electrophile (e.g., an acid chloride or sulfonyl chloride) in the presence of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) in DCM at 0°C, warming to room temperature.

  • Catalytic Hydrogenation (Deprotection): Dissolve the purified intermediate in methanol. Carefully add 10% Palladium on Carbon (Pd/C) catalyst (10% w/w).

  • Reaction: Purge the reaction flask with nitrogen gas, then introduce hydrogen gas via a balloon or a Parr shaker apparatus (30-50 psi). Stir vigorously at room temperature for 12-24 hours. Self-Validation Check: Monitor the reaction via TLC or LC-MS until the starting material is completely consumed.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C is highly pyrophoric when dry; ensure the filter cake remains wet with solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected secondary amine, ready for the final synthetic coupling step.

Conclusion

While piperidine remains a foundational building block in organic synthesis, the stringent demands of modern pharmacokinetics and target selectivity require advanced structural solutions. 5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride offers a masterclass in rational drug design. By leveraging conformational restriction, it reduces the entropy penalty of binding, shields vulnerable metabolic sites from CYP450 oxidation, and provides a highly versatile, orthogonally protected scaffold for exploring novel 3D chemical space.

References

Sources

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